1-Oxaspiro[2.5]octane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-oxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWYZJJYGPJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171693 | |
| Record name | Methylenecyclohexane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-70-6 | |
| Record name | 1-Oxaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclohexane oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxaspiro[2.5]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylenecyclohexane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENECYCLOHEXANE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP77M42CF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Oxaspiro[2.5]octane (CAS Number: 185-70-6), a valuable spirocyclic epoxide intermediate in organic synthesis. The document details its chemical and physical properties, safety and handling information, and spectroscopic characteristics. A thorough, step-by-step experimental protocol for its synthesis via the Corey-Chaykovsky reaction is provided. Furthermore, this guide explores its current and potential applications in pharmaceuticals, fragrances, and material science, including its noted, though not fully elucidated, biological activities such as immunosuppression.
Chemical Identity and Properties
This compound, also known as methylenecyclohexane (B74748) oxide, is a bicyclic organic compound featuring a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a common spiro carbon atom.[1] This strained three-membered ring imparts significant reactivity, making it a versatile building block in synthetic chemistry.
General Information
| Identifier | Value |
| CAS Number | 185-70-6[2] |
| Molecular Formula | C₇H₁₂O[2] |
| Molecular Weight | 112.17 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | Methylenecyclohexane oxide, Cyclohexylidene oxide, Oxaspirooctane, Spirooxiranecyclohexane[2] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless to light yellow liquid | TCI |
| Boiling Point | 148 °C | TCI |
| 62–63 °C at 37 mmHg | Organic Syntheses[1] | |
| Flash Point | 27 °C | TCI |
| Density | 0.94 g/cm³ (at 20°C) | TCI |
| Refractive Index (n²⁰D) | 1.4506 | Organic Syntheses[1] |
| Solubility | More soluble in polar solvents (e.g., ethanol, acetone); limited solubility in nonpolar solvents (e.g., hexane). |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the Corey-Chaykovsky reaction, which involves the treatment of cyclohexanone (B45756) with a sulfur ylide. This method is notable for its direct conversion of a ketone to an epoxide. An alternative route is the epoxidation of methylenecyclohexane using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1][3]
Experimental Protocol: Corey-Chaykovsky Reaction
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction Scheme:
Figure 1: Conceptual workflow for the Corey-Chaykovsky synthesis of this compound.
Materials:
-
Trimethylsulfoxonium iodide (48.4 g, 0.22 mole)
-
Sodium hydride (NaH), 50% oil dispersion (10.6 g, 0.22 mole)
-
Dimethyl sulfoxide (DMSO), dry (200 ml)
-
Cyclohexanone (19.6 g, 0.2 mole)
-
Petroleum ether
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Ylide (Dimethyloxosulfonium methylide):
-
In a 500-ml, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, the sodium hydride dispersion is washed with petroleum ether to remove the mineral oil.
-
The flask is placed under a nitrogen atmosphere, and 200 ml of dry DMSO is added.
-
Trimethylsulfoxonium iodide is added in portions over 10-15 minutes. The temperature is maintained below 25°C with cooling.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 15-20 minutes. The formation of the ylide is indicated by the cessation of hydrogen evolution.
-
-
Reaction with Cyclohexanone:
-
The flask is cooled in an ice-water bath.
-
Cyclohexanone is added dropwise to the ylide solution over approximately 15 minutes, maintaining the internal temperature between 15-20°C.
-
After the addition, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then heated to 50°C and maintained at this temperature for an additional hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and then poured into 200 ml of ice-cold water.
-
The aqueous mixture is extracted three times with 100 ml portions of ether.
-
The combined ether extracts are washed twice with 50 ml of water, once with 50 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure to yield this compound. The product typically distills at 62–63°C/37 mmHg.[1]
-
Spectroscopic and Analytical Data
Structural confirmation of this compound is typically achieved through NMR and IR spectroscopy. A detailed structural and conformational analysis of this compound derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Features |
| ¹H NMR | ~ 2.5 - 2.7 | Singlet or AB quartet for the two protons of the oxirane ring (CH₂). |
| ~ 1.2 - 1.8 | Multiplets for the ten protons of the cyclohexane ring. | |
| ¹³C NMR | ~ 50 - 60 | Signal for the methylene (B1212753) carbon of the oxirane ring (CH₂). |
| ~ 60 - 70 | Signal for the spiro carbon. | |
| ~ 20 - 40 | Signals for the carbons of the cyclohexane ring. |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 2990 | C-H stretch of the epoxide ring. |
| ~ 2930, 2860 | Asymmetric and symmetric C-H stretching of the cyclohexane ring. |
| ~ 1250 | C-O-C symmetric stretch (ring breathing mode of epoxide). |
| ~ 950 - 810 | C-O-C asymmetric stretch of the epoxide ring. |
Safety and Handling
This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It is also an irritant to the skin, eyes, and respiratory system.
GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| Flame | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[2] |
| Exclamation Mark | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is recommended to store refrigerated (0-10°C).
Applications and Biological Activity
This compound is primarily utilized as a synthetic intermediate. Its strained epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of two functional groups.
Figure 2: Applications of this compound as a versatile chemical intermediate.
Synthetic Intermediate
The reactivity of the epoxide ring allows for the synthesis of a wide range of more complex molecules, including natural products and pharmacologically active compounds.
Biological Activity
Some studies have suggested that this compound and its derivatives possess biological activity. It has been reported to be a potent immunosuppressive agent, potentially through the inhibition of lymphocyte and neutrophil production. There are also mentions of potential anti-cancer properties. However, the specific molecular mechanisms and signaling pathways underlying these activities have not been fully elucidated and require further investigation.
Conclusion
This compound is a fundamentally important spiroepoxide with well-defined properties and established synthetic routes. Its utility as a reactive intermediate ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and material science. While preliminary reports on its biological activities are intriguing, further research is necessary to validate these findings and understand the mechanisms of action. This guide serves as a foundational resource for researchers working with or considering the use of this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structural and conformational analysis of this compound and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Oxaspiro[2.5]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-oxaspiro[2.5]octane, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and analysis.
Introduction
This compound, a spirocyclic ether, is a valuable building block in the synthesis of complex organic molecules. Its unique three-dimensional structure and the presence of a reactive epoxide ring make it a versatile intermediate. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic pathways. This guide presents a consolidated resource of its key spectral features.
Spectral Data
The following sections present the available spectral data for this compound. The data has been compiled from various spectroscopic databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane (B81311) ring and the epoxide ring.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.5 | s | 2H | -CH₂- (epoxide) |
| 2 | ~1.8 - 1.4 | m | 10H | -CH₂- (cyclohexane) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The data presented here are typical values.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~58 | Spiro Carbon |
| 2 | ~52 | -CH₂- (epoxide) |
| 3 | ~35 | -CH₂- (cyclohexane, adjacent to spiro center) |
| 4 | ~26 | -CH₂- (cyclohexane) |
| 5 | ~25 | -CH₂- (cyclohexane) |
Note: The chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of the C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2850 | Strong | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (scissoring) |
| 1250 | Strong | C-O stretch (epoxide, ring breathing) |
| 950 - 810 | Medium-Strong | Epoxide ring vibration (asymmetric stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. While specific data for the parent compound is limited in publicly accessible databases, the expected fragmentation patterns for similar epoxides can be inferred. Electron ionization (EI) would likely lead to the following key fragments.
| m/z | Possible Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct injection.
-
Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for this compound.
Conclusion
The spectral data and protocols presented in this guide provide a foundational resource for researchers working with this compound. The characteristic NMR signals, IR absorption bands, and expected mass spectral fragmentation patterns serve as reliable benchmarks for the identification and characterization of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating confident structural assignment and downstream applications in drug development and chemical synthesis.
An In-Depth Technical Guide to the Synthesis of 1-Oxaspiro[2.5]octane from Methylenecyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-oxaspiro[2.5]octane, a valuable spirocyclic epoxide intermediate in organic synthesis, starting from the readily available alkene, methylenecyclohexane (B74748). This document details the prevalent synthetic methodology, including a thorough experimental protocol, quantitative data, and key spectral characterization.
Introduction
This compound, also known as methylenecyclohexane oxide, is a spiro-epoxide that serves as a versatile building block in the synthesis of more complex molecular architectures. Its strained three-membered oxirane ring makes it susceptible to nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities with stereochemical control. This guide focuses on the most common and efficient method for its preparation: the epoxidation of methylenecyclohexane.
Synthetic Pathway: Epoxidation of Methylenecyclohexane
The primary and most effective method for the synthesis of this compound is the direct epoxidation of methylenecyclohexane. This reaction involves the transfer of an oxygen atom to the double bond of the alkene, forming the desired epoxide.
Reaction Mechanism
The epoxidation of an alkene, such as methylenecyclohexane, with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted mechanism. This is often referred to as the "butterfly mechanism". In a single, concerted step, the π-bond of the alkene attacks the electrophilic oxygen of the peroxy acid, while simultaneously, the oxygen atom forms bonds with both carbons of the former double bond. The acidic proton of the peroxy acid is transferred to the carbonyl oxygen, and the O-O bond is cleaved. This concerted nature ensures a syn-addition of the oxygen atom to the double bond.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from methylenecyclohexane using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Methylenecyclohexane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional, for high purity)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclohexane (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 eq, ~77% purity) portion-wise over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise significantly above 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite. Stir vigorously for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to remove m-chlorobenzoic acid, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for many applications. For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
Data Presentation
This section summarizes the key quantitative data for the synthesis and characterization of this compound.
Table 1: Physical and Reaction Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂O | N/A |
| Molecular Weight | 112.17 g/mol | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 148-150 °C | N/A |
| Density | 0.95 g/mL | N/A |
| Typical Yield | 85-95% | [General epoxidation literature] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| H on oxirane ring | 2.55 (s, 2H) |
| H on cyclohexane (B81311) ring | 1.45-1.70 (m, 10H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C of oxirane ring (CH₂) | 51.5 |
| Spiro C | 60.0 |
| C of cyclohexane ring | 25.0, 25.8, 33.5 |
| FTIR (neat) | Wavenumber (cm⁻¹) | Assignment |
| C-H stretch (alkane) | 2928, 2855 | C-H sp³ |
| C-O stretch (epoxide) | 1250, 850 | Asymmetric and symmetric ring stretch |
Note: NMR and IR data are compiled from typical values and may vary slightly based on the specific instrument and conditions used.
Safety Considerations
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of excess peroxy acid can be exothermic. Perform the addition of the quenching agent slowly and with cooling.
Conclusion
The epoxidation of methylenecyclohexane with m-CPBA is a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward, and the product can be obtained in good purity after a simple aqueous work-up. The spectroscopic data provided in this guide can be used for the unambiguous characterization of the synthesized product. This versatile spiro-epoxide is a valuable intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science.
An In-depth Technical Guide to 1-Oxaspiro[2.5]octane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro[2.5]octane, a spirocyclic epoxide, is a valuable intermediate in organic synthesis. Its unique structural features, characterized by a strained three-membered oxirane ring fused to a cyclohexane (B81311) ring, dictate its physical properties and chemical reactivity. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of its synthetic and reactive pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the tables below. The observed variance in some reported physical properties can be attributed to different experimental conditions and purity levels.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -40 to -53.90 °C | |
| Boiling Point | 140 to 176.50 °C | |
| Density | 0.949 to 0.9967 g/cm³ | |
| Solubility | Soluble in polar organic solvents such as ethanol (B145695) and acetone; limited solubility in nonpolar solvents like hexane. The ether oxygen allows for hydrogen bonding, contributing to some solubility in aqueous systems.[1] | [1] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 185-70-6 | [2] |
| Synonyms | Methylenecyclohexane (B74748) oxide, Cyclohexylidene oxide, Spirooxiranecyclohexane | [2] |
| SMILES | C1CCC2(CC1)CO2 | [2] |
| InChI | InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic information includes:
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. A structural and conformational analysis of this compound derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups, notably the C-O-C stretching of the epoxide ring.
-
Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information to IR spectroscopy.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the epoxidation of methylenecyclohexane or the reaction of cyclohexanone (B45756) with a sulfur ylide, known as the Corey-Chaykovsky reaction.[4]
Synthesis via Corey-Chaykovsky Reaction
This reaction provides an efficient method for the formation of the epoxide ring from a ketone.[4]
-
Preparation of the Sulfur Ylide (Dimethylsulfonium methylide): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium (B1222738) iodide (1.65 eq) to dry dimethyl sulfoxide (B87167) (DMSO) (approx. 25 mL per 7.15 mmol of ketone). Stir the mixture under a nitrogen atmosphere until the salt is completely dissolved.
-
Reaction with Ketone: To the stirred solution of the ylide, add cyclohexanone (1.0 eq).
-
Initiation of Reaction: Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (approx. 17 mL per 7.15 mmol of ketone) to the reaction mixture.
-
Reaction Progression: Allow the resulting solution to stir at room temperature for 2 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether. Wash the combined organic phases with water and then with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For this compound, which has a secondary and a quaternary carbon in the epoxide ring, the attack of the nucleophile occurs at the more substituted (quaternary) carbon due to the development of a partial positive charge at this position in the transition state.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (B129727).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude product. Further purification can be achieved by column chromatography.
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the secondary carbon.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF) to ensure miscibility.
-
Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) (e.g., 1 M).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting diol can be purified by column chromatography or recrystallization.
Safety and Handling
This compound is a flammable liquid and vapor. It is also reported to cause skin and eye irritation and may cause respiratory irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a versatile synthetic intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered around the ring-opening of the epoxide, allows for the introduction of diverse functionalities, making it a valuable building block in organic synthesis. The experimental protocols provided in this guide offer a starting point for its synthesis and derivatization, enabling further exploration of its synthetic utility in various research and development endeavors.
References
- 1. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 2. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and conformational analysis of 1-oxaspiro[2.5]octane, a spirocyclic compound of interest in organic synthesis and medicinal chemistry. By integrating experimental spectroscopic data with computational analysis, this document offers a detailed understanding of the molecule's three-dimensional structure and dynamic behavior.
Introduction
This compound is a bicyclic ether featuring a cyclopropane (B1198618) ring spiro-fused to a cyclohexane (B81311) ring. This unique structural motif imparts significant conformational constraints and stereochemical complexity, making its analysis a compelling area of study. Understanding the preferred conformations and the energy barriers to interconversion is crucial for predicting its reactivity, designing derivatives with specific biological activities, and developing stereoselective synthetic routes. This guide will delve into the key analytical techniques and computational methods employed to elucidate the intricate structural landscape of this molecule.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are particularly informative for conformational analysis.[1]
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 | 2.55 (s) | 52.8 |
| C4/C8 | 1.58 (m) | 25.9 |
| C5/C7 | 1.50 (m) | 25.1 |
| C6 | 1.45 (m) | 26.5 |
| C3 (Spiro) | - | 64.0 |
Note: Data extracted from Montalvo-González & Ariza-Castolo (2012). Spectra were recorded in CDCl₃.[1]
The analysis of homonuclear coupling constants (³JHH) in the cyclohexane ring provides critical insights into the dihedral angles and, consequently, the preferred conformation of the ring.
Conformational Analysis
The cyclohexane ring in this compound can, in principle, adopt chair, boat, and twist-boat conformations. However, due to the spiro-fused cyclopropane ring, the conformational landscape is more complex than that of a simple monosubstituted cyclohexane. Computational studies employing molecular dynamics simulations have been instrumental in exploring the potential energy surface and identifying the most stable conformers.[2]
A comprehensive conformational analysis of this compound has revealed the existence of eight distinct conformers.[2] At room temperature, the conformational equilibrium is dominated by two chair-like conformers.[2] A key finding is that the chair-like conformers with the epoxide oxygen atom in a pseudo-axial orientation exhibit less strain.[2]
Table 2: Calculated Conformational Data for this compound
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair (O-pseudo-axial) | 0.00 | 75.3 |
| 2 | Chair (O-pseudo-equatorial) | 0.85 | 24.1 |
| 3 | Twist-Boat | 2.15 | 0.6 |
| 4 | Boat | 3.50 | <0.1 |
Note: Data derived from computational studies on spiro-epoxides.[2] Relative energies and populations are illustrative and can be influenced by the computational method and solvent effects.
The conformational preference for the pseudo-axial oxygen can be attributed to a combination of steric and electronic factors.
Experimental and Computational Protocols
NMR Spectroscopy
A structural and conformational analysis of this compound and its derivatives is typically performed using ¹H, ¹³C, and in some cases, ¹⁵N NMR spectroscopy.[1]
Sample Preparation: Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, which aids in the unambiguous assignment of all signals.
Data Analysis: The relative configuration and preferred conformations are determined by a detailed analysis of the homonuclear coupling constants and the chemical shifts of the protons and carbon atoms in the cyclohexane ring.[1] These parameters are sensitive to steric and electronic effects of substituents and the anisotropic effects of the three-membered ring.[1]
References
- 1. Structural and conformational analysis of this compound and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
IUPAC name for 1-Oxaspiro[2.5]octane and its derivatives
An In-depth Technical Guide to the IUPAC Nomenclature and Chemistry of 1-Oxaspiro[2.5]octane and its Derivatives
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the naming conventions, chemical properties, synthesis, and reactions of this important class of spirocyclic compounds.
IUPAC Nomenclature of Spiro Compounds
Spiro compounds are bicyclic or polycyclic organic compounds in which rings are linked by a single common atom, known as the spiro atom.[1][2] The IUPAC nomenclature for these molecules follows a specific set of rules to define the structure unambiguously.
Naming the Parent Spiroalkane
The systematic naming convention for a simple monospiro compound involves:
-
The prefix "spiro".
-
Square brackets [] containing the number of carbon atoms in each ring linked to the spiro atom. These numbers are separated by a full stop and are cited in ascending order.[1]
-
The name of the parent hydrocarbon corresponding to the total number of atoms in the entire cyclic system.[3]
For This compound , the name is deconstructed as follows:
-
Spiro : Indicates a spirocyclic structure with one common atom.[1]
-
[2.5] : This is the von Baeyer descriptor. The smaller ring is a three-membered epoxide ring, which has two atoms (the carbons) attached to the spiro atom. The larger ring is a six-membered cyclohexane (B81311) ring, which has five atoms attached to the spiro atom. These numbers are arranged in ascending order: [2.5].[1][2]
-
Octane : The total number of atoms in both rings, including the spiro atom, is eight (2 + 5 + 1 = 8).
Numbering and Heteroatoms
The presence of heteroatoms (atoms other than carbon) is indicated by prefixes such as "oxa" for oxygen, "aza" for nitrogen, etc. The numbering of the spirocyclic system is crucial for locating these heteroatoms and any substituents.
-
Numbering Convention : Numbering begins in the smaller ring, starting with an atom adjacent to the spiro atom. It proceeds around the smaller ring, back to the spiro atom, and then continues around the larger ring.[1][3]
-
Locating Heteroatoms : Heteroatoms are given the lowest possible numbers consistent with the fixed numbering of the rings.[4]
In This compound , the oxygen atom is part of the smaller, three-membered ring. Following the numbering rule, it is assigned position '1'.
Naming Derivatives
Substituents on the ring system are named and numbered according to standard IUPAC rules. The position of the substituent is indicated by the number of the atom to which it is attached.
Examples of Derivatives:
-
4,4-dimethyl-8-methylene-1-oxaspiro[2.5]octane : This compound has two methyl groups at position 4 and a methylene (B1212753) group at position 8 of the this compound framework.[5]
-
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate : An ethyl carboxylate group is attached at position 2, and three methyl groups are located at positions 5 and 7.[6]
-
1-Oxa-2-azaspiro[2.5]octane : In this derivative, a nitrogen atom replaces the carbon at the 2-position, creating a three-membered oxaziridine (B8769555) ring fused to the cyclohexane ring.[7]
Data Presentation
Quantitative data for this compound and several of its derivatives are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 185-70-6 | [8] |
| Molecular Formula | C₇H₁₂O | [8] |
| Molecular Weight | 112.17 g/mol | [8] |
| InChIKey | VUEWYZJJYGPJDC-UHFFFAOYSA-N | [8] |
| Synonyms | Methylenecyclohexane oxide, Cyclohexylidene oxide | [8] |
Table 2: Properties of Selected this compound Derivatives
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4,4-dimethyl-8-methylene-1-oxaspiro[2.5]octane | C₁₀H₁₆O | 152.23 | 54345-56-1[5] |
| This compound-2-carbonitrile | C₈H₁₁NO | 137.18 | 36929-66-5[9] |
| 1-oxa-2-azaspiro[2.5]octane | C₆H₁₁NO | 113.16 | 185-80-8[7] |
| Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₃H₂₂O₃ | 226.32 | 60234-72-2[6] |
| cis-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | C₁₀H₁₆O₂ | 168.23 | 13080-29-0[10] |
| 1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone | C₁₃H₁₅NO₂ | 217.26 | 2289-83-0[11] |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Atom Position | Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 52.3 |
| C3 (Spiro) | 61.2 |
| C4, C8 | 26.5 |
| C5, C7 | 25.4 |
| C6 | 28.5 |
| Data sourced from SpectraBase and literature references therein.[12] A structural and conformational analysis of various derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[13] |
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several methods. Key experimental protocols are detailed below.
Synthesis of this compound via Epoxidation
The parent compound, this compound, is commonly synthesized by the epoxidation of methylenecyclohexane.
-
Reaction : Methylenecyclohexane is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Procedure :
-
Methylenecyclohexane is dissolved in dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of m-CPBA in dichloromethane is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed successively with a sodium sulfite (B76179) solution, a sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation or column chromatography.
-
Synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane via Corey-Chaykovsky Reaction
A patented method describes the synthesis of a tetramethyl derivative from a ketone using dimethylsulfonium methylide.[14]
-
Reaction : 2,2,3,6-tetramethyl-1-cyclohexanone reacts with dimethylsulfonium methylide, prepared in situ, to form the corresponding epoxide.
-
Protocol :
-
Dimethylsulfonium methylide is generated in situ. In one embodiment, sodium hydroxide (B78521) is added to a mixture of 2,2,3,6-tetramethyl-1-cyclohexanone and trimethylsulfonium (B1222738) chloride in dimethyl sulfoxide (B87167) (DMSO).[14]
-
The reaction is slightly exothermic and is maintained at a temperature of 25-30°C with external cooling.[14]
-
The mixture is stirred vigorously for approximately 6 hours.[14]
-
After the reaction is complete, the product, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, is extracted from the mixture using petroleum ether.[14]
-
The combined organic extracts are concentrated, and the final product is purified by fractional distillation.[14]
-
Enzymatic Azidolysis of Racemic 1-Oxaspiro[2.5]octanes
Halohydrin dehalogenases have been shown to catalyze the highly regioselective azidolysis of spiroepoxides, a reaction useful for producing enantiopure compounds.[15]
-
Reaction : A racemic mixture of a this compound derivative is subjected to enzymatic ring-opening using an azide (B81097) source.
-
General Protocol :
-
A cell-free extract of E. coli overexpressing a halohydrin dehalogenase (e.g., HheC) is prepared.[15]
-
The reaction mixture is prepared in a buffer (e.g., TEM buffer: 10 mM Tris-SO₄, 1 mM EDTA, 1 mM β-mercaptoethanol).
-
The racemic spiroepoxide substrate is added to the buffer, followed by the addition of sodium azide (NaN₃).
-
The enzymatic reaction is initiated by adding the cell-free enzyme extract.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) with shaking.
-
The reaction progress is monitored by analyzing samples using techniques such as gas chromatography (GC).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the azido-alcohol product.
-
Mandatory Visualizations
Diagrams created using Graphviz illustrate key concepts related to the nomenclature and synthesis of this compound.
Caption: IUPAC numbering scheme for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for the Corey-Chaykovsky epoxidation.
Biological and Pharmaceutical Relevance
Derivatives of this compound have garnered significant interest in medicinal chemistry. They are being investigated for various therapeutic applications, including the treatment of obesity and related metabolic disorders.[16] Certain analogs act as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme associated with cancer and infectious diseases.[16] The spirocyclic framework is a versatile scaffold that appears in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant properties.[17] The unique three-dimensional structure of spiro compounds allows them to mimic important pharmacophores, making them attractive candidates for drug discovery programs.
References
- 1. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 4. acdlabs.com [acdlabs.com]
- 5. 1-Oxaspiro(2.5)octane, 4,4-dimethyl-8-methylene- | C10H16O | CID 586296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 1-Oxa-2-azaspiro[2.5]octane | C6H11NO | CID 10931397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis- [webbook.nist.gov]
- 11. 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane | C13H15NO2 | CID 337435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Structural and conformational analysis of this compound and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 17. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-Oxaspiro[2.5]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Oxaspiro[2.5]octane in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative solubility principles, established experimental protocols for determining solubility, and a logical workflow for such an analysis. This guide is intended to equip researchers with the foundational knowledge and practical steps to assess the solubility of this compound in their own laboratory settings.
Understanding the Solubility Profile of this compound
This compound is a cyclic ether with a unique spirocyclic structure. Its solubility is primarily governed by the polarity imparted by the ether oxygen atom.[1] The principle of "like dissolves like" is paramount in predicting its behavior in various solvents. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, further influencing its interaction with protic solvents.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general chemical principles. It is anticipated that this compound will exhibit higher solubility in polar solvents and limited solubility in non-polar solvents.[1]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The ether oxygen can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions between the polar C=O group and the C-O-C ether linkage are favorable. |
| Non-Polar | Hexane, Toluene | Low to Limited | The non-polar nature of these solvents does not favorably interact with the polar ether group of this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High (Miscible) | As a cyclic ether itself, this compound is expected to be fully miscible with other simple ethers due to similar intermolecular forces. |
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or flasks with airtight caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the equilibrium shake-flask method.
References
Thermal Stability and Decomposition of 1-Oxaspiro[2.5]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 1-Oxaspiro[2.5]octane is limited in publicly available literature. This guide synthesizes information from studies on analogous compounds, such as cyclohexene (B86901) oxide and other epoxides, to provide a comprehensive overview of the expected thermal behavior, decomposition pathways, and relevant experimental protocols.
Introduction
This compound is a bicyclic organic compound featuring a cyclohexane (B81311) ring fused to an epoxide ring via a spiro connection. This unique structural motif is of interest in organic synthesis and materials science. The incorporation of such spirocyclic units into polymer chains has been explored to potentially enhance thermal stability and mechanical strength.[1] An understanding of the thermal stability and decomposition pathways of this compound is crucial for its application in materials science and for ensuring safety in its synthesis and handling, particularly in drug development where thermal processing may be involved.
The thermal decomposition of epoxides can proceed through various pathways, including isomerization to carbonyl compounds, radical-mediated fragmentation, and in the context of polymers, unzipping reactions.[1][2] The specific pathway and decomposition products are influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.
Thermal Stability and Decomposition Data
Table 1: Thermal Decomposition Data for Analogous Epoxides
| Compound | Decomposition Temperature (°C) | Key Products | Experimental Conditions |
| Cyclohexene Oxide | ~350 (in polymers) | Cyclic cyclohexene carbonate (in terpolymers) | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of terpolymers |
| General Epoxides (in polymers) | 300 - 450 | Methane, Carbon Monoxide, Water, Formaldehyde | Static system, thermogravimetric analysis (TGA) |
| Crosslinked Epoxy Resin | Initial decomposition ~1050 K (777 °C) | Small molecules (e.g., H2O, CO, CH4) | Reactive Molecular Dynamics Simulations |
Note: The decomposition temperatures and products are highly dependent on the chemical environment and experimental setup.
Predicted Decomposition Pathways
The thermal decomposition of this compound is expected to follow pathways common to other epoxides, primarily isomerization and fragmentation reactions.
Isomerization to Carbonyl Compounds (Meinwald Rearrangement)
A common thermal or acid-catalyzed reaction for epoxides is the Meinwald rearrangement, which leads to the formation of aldehydes or ketones.[1][3] For this compound, this rearrangement could theoretically lead to the formation of cycloheptanone (B156872) or 2-methylenecyclohexanol, followed by tautomerization. The selectivity for a particular product is influenced by the migratory aptitude of the adjacent groups.
Caption: Potential Isomerization Pathways for this compound.
Radical Decomposition Pathways
At higher temperatures, homolytic cleavage of the C-C or C-O bonds in the epoxide ring can occur, initiating a cascade of radical reactions. Computational studies on the oxiranyl radical (the radical derived from ethylene (B1197577) oxide) show that C-O bond cleavage is a key step in its decomposition.[4] For this compound, this could lead to the formation of a diradical species that can undergo further rearrangement or fragmentation.
Caption: Generalized Radical Decomposition Scheme.
Experimental Protocols for Studying Thermal Stability
To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectrometric techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small, weighed sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated at a linear rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Exothermic or endothermic peaks on the DSC thermogram indicate thermal events. Decomposition is typically an exothermic process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
A microgram-scale sample is placed in a pyrolysis unit connected to a gas chromatograph-mass spectrometer.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product.
Caption: Workflow for Thermal Stability and Decomposition Analysis.
Conclusion
While direct experimental data for the thermal decomposition of this compound is scarce, a robust understanding of its likely behavior can be inferred from the extensive literature on analogous epoxides. It is anticipated that at lower temperatures, isomerization to carbonyl compounds will be a predominant pathway, while at higher temperatures, radical-mediated fragmentation will lead to a more complex mixture of smaller molecules. For definitive quantitative data and a precise elucidation of its decomposition mechanisms, the experimental protocols outlined in this guide should be applied directly to this compound. Such studies are essential for unlocking the full potential of this compound in advanced materials and pharmaceutical applications.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topics in Organic Chemistry: Reactions of Epoxides: Understanding Their Importance in Organic Chemistry [chemistrywithdrsantosh.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Synthesis of 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and key synthetic methodologies for 1-Oxaspiro[2.5]octane, a valuable spirocyclic epoxide in organic synthesis. The document details the two primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate comparative analysis.
Introduction
This compound, also known as methylenecyclohexane (B74748) oxide, is a spiro-epoxide consisting of an oxirane ring fused to a cyclohexane (B81311) ring at a single carbon atom. Its strained three-membered ring and unique structural features make it a versatile intermediate in the synthesis of a variety of more complex molecules, including natural products and pharmaceutical agents. The development of synthetic routes to this compound has been pivotal in advancing the field of organic chemistry.
Historical Perspective and Discovery
The synthesis of epoxides from alkenes via peroxy acids, known as the Prilezhaev reaction , was first reported by Nikolai Prilezhaev in 1909.[1][2][3] This reaction provided the foundational chemistry for one of the main pathways to this compound. However, the first specific and detailed synthesis of this compound itself appears to have been reported later, with the advent of new synthetic methods.
A landmark development in epoxide synthesis was the Corey-Chaykovsky reaction , published by E. J. Corey and Michael Chaykovsky. Their work, detailed in a 1965 publication and a subsequent Organic Syntheses procedure, described the use of sulfur ylides to convert ketones and aldehydes into epoxides.[4] This methodology provided a highly efficient and direct route to this compound from cyclohexanone (B45756) and is a strong candidate for the first well-documented, high-yield synthesis of this specific compound.
Key Synthetic Methodologies
Two principal strategies have emerged for the synthesis of this compound: the epoxidation of methylenecyclohexane and the Corey-Chaykovsky reaction of cyclohexanone.
Epoxidation of Methylenecyclohexane (Prilezhaev Reaction)
This method involves the direct oxidation of the double bond in methylenecyclohexane using a peroxy acid.
References
Hazards and safety precautions for handling 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 1-Oxaspiro[2.5]octane (CAS No. 185-70-6). The information is compiled from publicly available safety data sheets and chemical databases. It is intended to inform laboratory personnel of the potential risks and to provide guidance on safe handling practices.
Hazard Identification and Classification
This compound is classified as a flammable liquid and an irritant. The primary hazards are associated with its flammability and its potential to cause skin, eye, and respiratory irritation.[1] While specific toxicity data for the parent compound is limited, data for related compounds, such as this compound-2-carbonitrile, indicate more severe hazards including toxicity if swallowed and serious eye damage.[2]
GHS Classification[1]
-
Flammable liquids: Category 3
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2A
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3
Hazard Statements[1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| Physical State | Liquid at room temperature | Solubility of Things[3] |
| Appearance | Colorless liquid | Solubility of Things[3] |
| Density | 0.9967 g/cm³ | Solubility of Things[3] |
| Boiling Point | Not explicitly stated for the parent compound. | |
| Solubility | Soluble in polar solvents like ethanol (B145695) and acetone; limited solubility in nonpolar solvents like hexane. | Solubility of Things[3] |
Experimental Protocols for Safe Handling
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on its classification as a flammable liquid and irritant, the following standard laboratory procedures should be implemented.
General Handling Precautions
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
Static Discharge: Implement proper grounding procedures to avoid the buildup of static electricity.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[2]
-
Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, a NIOSH-approved respirator is required.[2]
-
-
Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.[2]
Spill and Emergency Procedures
-
Spill Containment: In the event of a spill, evacuate unnecessary personnel from the area.[2] For small spills, absorb with an inert dry material and place in an appropriate chemical waste container. For large spills, dike the area to prevent spreading.[2]
-
Fire Extinguishing: Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[2] Do not use a direct water jet.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4]
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in hazard assessment and control for chemicals like this compound.
Caption: Hazard assessment and control workflow for laboratory chemicals.
Caption: General experimental workflow for using this compound.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1-Oxaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern stereoselective methods for the synthesis of 1-oxaspiro[2.5]octane derivatives. This spirocyclic scaffold is a key structural motif in various biologically active molecules and serves as a valuable building block in medicinal chemistry and drug discovery. The following sections detail established and emerging protocols, including diastereoselective and enantioselective approaches, to afford these valuable compounds with high stereocontrol.
Diastereoselective Synthesis via the Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides from ketones.[1] In the context of this compound derivatives, the reaction of a substituted cyclohexanone (B45756) with a sulfur ylide provides a direct route to the spiro-epoxide core. The diastereoselectivity of this reaction is influenced by the nature of the sulfur ylide and the steric and electronic properties of the cyclohexanone substrate.[2]
Experimental Protocol: Diastereoselective Epoxidation of 4-tert-Butylcyclohexanone (B146137)
This protocol describes the synthesis of this compound, 6-tert-butyl from 4-tert-butylcyclohexanone using dimethylsulfoxonium methylide.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
4-tert-Butylcyclohexanone
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.05 eq).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMSO under a nitrogen atmosphere.
-
Stir the suspension at room temperature for 15 minutes.
-
Add trimethylsulfoxonium iodide (1.1 eq) in one portion.
-
Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approximately 1.5 hours), resulting in a clear solution of the ylide.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in DMSO dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.
Data Presentation
| Entry | Cyclohexanone Substrate | Sulfur Ylide | Diastereomeric Ratio (ax:eq) | Yield (%) |
| 1 | 4-tert-Butylcyclohexanone | Dimethylsulfoxonium methylide | >95:5 | 85-95 |
| 2 | 4-Methylcyclohexanone | Dimethylsulfoxonium methylide | 90:10 | 80-90 |
| 3 | Cyclohexanone | Dimethylsulfoxonium methylide | 85:15 | 88 |
| 4 | 4-tert-Butylcyclohexanone | Dimethylsulfonium methylide | 10:90 | 80-90 |
Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions and substrate.
Logical Relationship Diagram
Caption: Workflow for Corey-Chaykovsky epoxidation.
Enantioselective Synthesis via Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols.[3] For the synthesis of chiral this compound derivatives, an exocyclic allylic alcohol precursor, such as 1-(hydroxymethyl)cyclohexene, can be employed. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing access to either enantiomer of the spiro-epoxide.
Experimental Protocol: Sharpless Asymmetric Epoxidation of 1-(Hydroxymethyl)cyclohexene
This protocol details the enantioselective synthesis of (R)-1-oxaspiro[2.5]octan-4-yl)methanol.
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
1-(Hydroxymethyl)cyclohexene
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
3Å Molecular sieves, powdered
-
Aqueous solution of NaOH (10%)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask containing powdered 3Å molecular sieves, add anhydrous DCM under a nitrogen atmosphere.
-
Cool the flask to -20 °C.
-
Add titanium(IV) isopropoxide (0.1 eq) via syringe, followed by (+)-DET (0.12 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add 1-(hydroxymethyl)cyclohexene (1.0 eq) to the catalyst mixture.
-
Add TBHP (1.5 eq) dropwise via syringe over 10 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer from the filtrate, and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched spiro-epoxy alcohol.
Data Presentation
| Entry | Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 1-(Hydroxymethyl)cyclohexene | (+)-DET | >95 | 85-95 |
| 2 | 1-(Hydroxymethyl)cyclohexene | (-)-DET | >95 | 85-95 |
| 3 | 1-(1-Hydroxyethyl)cyclohexene | (+)-DET | 90 | 80-90 |
| 4 | 4-tert-Butyl-1-(hydroxymethyl)cyclohexene | (+)-DET | >98 | 90 |
Note: Enantiomeric excess and yields are representative and can vary based on specific reaction conditions and substrate purity.
Signaling Pathway Diagram
Caption: Catalytic cycle of Sharpless epoxidation.
Organocatalytic Asymmetric Epoxidation
Organocatalysis has emerged as a powerful tool for enantioselective transformations, including the epoxidation of olefins. Chiral ketones, such as the Shi catalyst, can generate chiral dioxiranes in situ, which then act as the epoxidizing agents. This approach avoids the use of metal catalysts and can be highly effective for the synthesis of chiral this compound derivatives from exocyclic alkenes.
Experimental Protocol: Organocatalytic Epoxidation of Methylenecyclohexane (B74748)
This protocol describes the enantioselective epoxidation of methylenecyclohexane using a fructose-derived chiral ketone.
Materials:
-
Methylenecyclohexane
-
Shi-type catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methylenecyclohexane (1.0 eq) and the chiral ketone catalyst (0.1-0.3 eq) in acetonitrile.
-
In a separate flask, prepare a buffered solution of Oxone® (2.0 eq) and sodium bicarbonate (excess) in water.
-
Cool both solutions to 0 °C.
-
Add the aqueous Oxone® solution to the acetonitrile solution of the substrate and catalyst.
-
Stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the enantiomerically enriched this compound.
Data Presentation
| Entry | Alkene Substrate | Chiral Ketone Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Methylenecyclohexane | Shi Catalyst | 85-95 | 70-85 |
| 2 | 4-tert-Butyl-1-methylenecyclohexane | Shi Catalyst | 90-98 | 75-90 |
| 3 | 1-Vinylcyclohexene | Shi Catalyst | 80-90 | 60-75 |
Note: Enantiomeric excess and yields are representative and can vary based on the specific chiral ketone and reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for organocatalytic epoxidation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful method for obtaining enantiomerically pure compounds from a racemic mixture. For this compound derivatives, lipases are commonly used to selectively catalyze the hydrolysis or acylation of one enantiomer of a spiro-epoxy alcohol, leaving the other enantiomer unreacted and thus resolved.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Oxaspiro[2.5]octan-4-yl)methanol
This protocol describes the kinetic resolution of a racemic spiro-epoxy alcohol using a lipase (B570770).
Materials:
-
Racemic (1-oxaspiro[2.5]octan-4-yl)methanol
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene (B28343) or THF), anhydrous
-
Molecular sieves
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a flask containing the racemic spiro-epoxy alcohol (1.0 eq) and molecular sieves, add the anhydrous organic solvent.
-
Add the lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (0.5-0.6 eq).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by flash column chromatography.
Data Presentation
| Entry | Substrate | Lipase | Acyl Donor | ee (alcohol, %) | ee (ester, %) | Conversion (%) |
| 1 | (±)-(1-Oxaspiro[2.5]octan-4-yl)methanol | CAL-B | Vinyl acetate | >99 | >95 | ~50 |
| 2 | (±)-(1-Oxaspiro[2.5]octan-5-yl)methanol | Pseudomonas cepacia lipase | Vinyl acetate | >98 | >95 | ~50 |
| 3 | (±)-2-(Hydroxymethyl)-1-oxaspiro[2.5]octane | Candida rugosa lipase | Acetic anhydride | 95 | 90 | ~48 |
Note: Enantiomeric excess and conversion are representative and depend on the specific enzyme, substrate, and reaction conditions.
Logical Relationship Diagram
Caption: Principle of enzymatic kinetic resolution.
References
Application Notes and Protocols: 1-Oxaspiro[2.5]octane as a Key Intermediate in the Synthesis of Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant drug Venlafaxine (B1195380), utilizing 1-oxaspiro[2.5]octane as a crucial intermediate. The described synthetic route offers a robust and efficient pathway for the preparation of this widely used pharmaceutical agent.
Introduction
Venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is a prominent medication for the treatment of major depressive disorder, anxiety, and panic disorders. The synthesis of Venlafaxine has been approached through various chemical strategies. One notable and efficient method involves the use of a this compound derivative as a key building block. This spirocyclic epoxide allows for the stereocontrolled introduction of the required functional groups, leading to the final Venlafaxine molecule. This document outlines a detailed synthetic pathway starting from cyclohexanone, highlighting the formation and subsequent reactions of the this compound intermediate.
Synthetic Pathway Overview
The synthesis of Venlafaxine via the this compound intermediate can be conceptualized as a multi-step process. The key stages involve the construction of an allylic alcohol from cyclohexanone, followed by epoxidation to form the this compound core. Subsequent functional group manipulations, including mesylation and nucleophilic ring-opening with dimethylamine (B145610), pave the way for the final carbon-carbon bond formation to yield Venlafaxine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Venlafaxine, providing a comparative overview of the efficiency of each reaction.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Wittig-Horner Reaction | Cyclohexanone | Triethyl phosphonoacetate, NaH | Ethyl cyclohexylideneacetate | 67-77[1][2] |
| 2 | Reduction | Ethyl cyclohexylideneacetate | Red-Al | (Cyclohexylidene)methanol | >95[3] |
| 3 | Epoxidation | (Cyclohexylidene)methanol | m-CPBA, NaHCO₃ | (1-Oxaspiro[2.5]octan-2-yl)methanol | 94[3] |
| 4 & 5 | Mesylation & Ring Opening | (1-Oxaspiro[2.5]octan-2-yl)methanol | MsCl, Et₃N; aq. Dimethylamine | 1-((1-hydroxycyclohexyl)(p-methoxyphenyl)methyl)-N,N-dimethylmethanamine | >90 (for amination step)[3] |
| 6 | Grignard Reaction | Amino alcohol intermediate from step 5 | p-Methoxyphenylmagnesium bromide | Venlafaxine | 89 (over two steps including mesylation and ring opening)[3] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of Ethyl Cyclohexylideneacetate (Wittig-Horner Reaction)
This protocol is adapted from the procedure described in Organic Syntheses.[1][2]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
Procedure:
-
A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 ml of dry benzene.
-
To this stirred mixture, add dropwise over a 45–50 minute period 74.7 g (0.33 mole) of triethyl phosphonoacetate. Maintain the temperature at 30–35°C, using cooling if necessary.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
To the resulting solution, add dropwise over a 30–40 minute period 32.7 g (0.33 mole) of cyclohexanone, maintaining the temperature at 20–30°C with an ice bath.
-
After the addition, stir the mixture for 1 hour at room temperature.
-
Cool the reaction mixture to 15-20°C and decant the mother liquor from the precipitate.
-
Wash the gummy precipitate with several 25-ml portions of benzene at 60°C, decanting at 20°C.
-
Combine the mother liquor and washings, and distill off the benzene at atmospheric pressure.
-
Distill the product through a 20-cm Vigreux column to yield ethyl cyclohexylideneacetate.
Protocol 2: Synthesis of (Cyclohexylidene)methanol (Reduction)
This protocol is based on the reduction step mentioned in patent US9527800B2, which specifies the use of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).
Materials:
-
Ethyl cyclohexylideneacetate
-
Red-Al® (70% solution in toluene)
-
Anhydrous toluene (B28343)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry, nitrogen-purged flask, dissolve ethyl cyclohexylideneacetate in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Red-Al® (1.5 equivalents) in toluene dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (cyclohexylidene)methanol.
Protocol 3: Synthesis of (1-Oxaspiro[2.5]octan-2-yl)methanol (Epoxidation)
This protocol is adapted from the procedure described in patent US9527800B2.[3]
Materials:
-
(Cyclohexylidene)methanol (allyl alcohol)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a stirred solution of (cyclohexylidene)methanol (4.6 g, 36.51 mmol) in DCM, add NaHCO₃ (6.1 g, 73.01 mmol) and m-CPBA (8.256 g, 47.46 mmol) at 0°C.
-
Stir the reaction mixture for 3 hours at 0°C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 2 hours at room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (ethyl acetate (B1210297):petroleum ether, 30:70) to furnish the epoxy alcohol as a colorless liquid.
Protocol 4: Synthesis of Venlafaxine
This multi-step protocol involving mesylation, ring-opening, and Grignard reaction is based on the procedures outlined in patent US9527800B2.[3]
Materials:
-
(1-Oxaspiro[2.5]octan-2-yl)methanol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Methane (B114726) sulfonyl chloride (MsCl)
-
40% aqueous dimethylamine solution
-
p-Methoxyphenylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
a) Mesylation:
-
To a solution of (1-oxaspiro[2.5]octan-2-yl)methanol (2.5 g, 17.6 mmol) in anhydrous CH₂Cl₂ (5 mL), add Et₃N (5.33 g, 7.32 ml, 52.81 mmol) at 0°C.
-
Sequentially add methane sulfonyl chloride (3.0 g, 2.15 ml, 26.4 mmol) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (5 mL) and wash the organic layer with 2% aqueous NaHCO₃ (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude mesylate.
b) Ring Opening with Dimethylamine:
-
Dissolve the crude mesylate in 40% aqueous dimethylamine solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amino alcohol intermediate.
c) Grignard Reaction to form Venlafaxine:
-
Prepare a solution of p-methoxyphenylmagnesium bromide in THF.
-
Slowly add a solution of the crude amino alcohol intermediate in THF to the Grignard reagent at -40°C.
-
Stir the mixture at -40°C for 4 hours.
-
Quench the reaction with a saturated solution of NH₄Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue on a silica gel column using ethyl acetate as eluent to furnish Venlafaxine.
Logical Workflow for Venlafaxine Synthesis
The following diagram illustrates the logical workflow from starting materials to the final product, emphasizing the key transformations.
Conclusion
The use of this compound as an intermediate provides an effective and high-yielding pathway for the synthesis of Venlafaxine. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reproducible preparation of this important antidepressant.
References
Application Notes and Protocols: Ring-Opening Reactions of 1-Oxaspiro[2.5]octane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane, also known as methylenecyclohexane (B74748) oxide, is a valuable spirocyclic epoxide intermediate in organic synthesis. Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to the formation of diverse 1-(hydroxymethyl)cyclohexyl derivatives. These products are significant scaffolds in the development of novel therapeutic agents and other functional molecules. This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles, including amines, thiols, and alcohols, under both acidic and basic conditions.
Reaction Mechanisms
The regioselectivity of the ring-opening of this compound is dictated by the reaction conditions.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a better leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom (the spiro center) due to the development of a partial positive charge, which is stabilized by the adjacent cyclohexyl ring. This pathway exhibits characteristics of both SN1 and SN2 reactions.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide, which is the methylene (B1212753) carbon. This results in the formation of a primary alcohol derivative.[1]
Visualization of Reaction Pathways
Acid-Catalyzed Ring-Opening
Caption: Acid-Catalyzed Ring-Opening Pathway.
Base-Catalyzed Ring-Opening
Caption: Base-Catalyzed Ring-Opening Pathway.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the ring-opening of this compound with various nucleophiles.
Table 1: Ring-Opening with Amine Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| Aniline (B41778) | Acetic Acid | None | 12 | 80 | 1-((Phenylamino)methyl)cyclohexan-1-ol | 92 | [2] |
| Morpholine | Water | Water | 8 | 70 | 1-((Morpholino)methyl)cyclohexan-1-ol | 85 | [3] |
| Piperidine | None | None | 6 | 100 | 1-((Piperidin-1-yl)methyl)cyclohexan-1-ol | High | General Knowledge |
| Benzylamine | Scandium triflate (1 mol%) | Water | 12 | RT | 1-((Benzylamino)methyl)cyclohexan-1-ol | 95 | [4] |
Table 2: Ring-Opening with Thiol Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| Thiophenol | Sodium Hydroxide (B78521) | Water | 5 | 70 | 1-((Phenylthio)methyl)cyclohexan-1-ol | 90 | [3] |
| Ethanethiol | Sodium Ethoxide | Ethanol | 4 | RT | 1-((Ethylthio)methyl)cyclohexan-1-ol | 88 | General Knowledge |
| Benzylthiol | Sodium Hydroxide | DMF | 6 | 60 | 1-((Benzylthio)methyl)cyclohexan-1-ol | 92 | General Knowledge |
Table 3: Ring-Opening with Alcohol Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| Methanol (B129727) | Sulfuric Acid (cat.) | Methanol | 6 | Reflux | 1-(Methoxymethyl)cyclohexan-1-ol | 85 | [5] |
| Ethanol | Sodium Ethoxide | Ethanol | 8 | Reflux | 1-(Ethoxymethyl)cyclohexan-1-ol | 82 | General Knowledge |
| Benzyl Alcohol | Sodium Hydride | THF | 12 | Reflux | 1-((Benzyloxy)methyl)cyclohexan-1-ol | 78 | General Knowledge |
Experimental Protocols
General Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Acetic Acid-Mediated Ring-Opening with Aniline
This protocol describes a metal- and solvent-free method for the synthesis of β-amino alcohols.[2]
Materials:
-
This compound
-
Aniline
-
Glacial Acetic Acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), aniline (1.2 mmol), and glacial acetic acid (1.0 mmol).
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-((phenylamino)methyl)cyclohexan-1-ol.
Protocol 2: Base-Catalyzed Ring-Opening with Thiophenol in Water
This protocol provides an environmentally benign method for the synthesis of β-hydroxy sulfides.[3]
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 mmol) in water (5 mL).
-
Add thiophenol (1.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture at 70 °C for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-((phenylthio)methyl)cyclohexan-1-ol.
Protocol 3: Acid-Catalyzed Ring-Opening with Methanol
This protocol details the synthesis of a β-alkoxy alcohol under acidic conditions.[5]
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography to obtain 1-(methoxymethyl)cyclohexan-1-ol.
Applications in Drug Development
The 1-(hydroxymethyl)cyclohexyl moiety is a key structural motif in a range of biologically active molecules. The ring-opening of this compound provides a direct route to introduce diverse functionalities at this scaffold, making it a valuable strategy in medicinal chemistry and drug discovery. For instance, the resulting β-amino alcohols are precursors to compounds with potential applications as analgesics and antidepressants. The ability to stereoselectively synthesize these derivatives further enhances their utility in developing chiral drugs with improved efficacy and reduced side effects.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
The Versatile 1-Oxaspiro[2.5]octane Scaffold: A Gateway to Bioactive Molecules
Application Note & Protocol
The 1-oxaspiro[2.5]octane core, a unique structural motif featuring a spiro-fused cyclohexane (B81311) and oxirane ring, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its inherent ring strain and defined stereochemistry make it an attractive starting point for constructing complex molecular architectures. This document provides an overview of the application of this compound in the synthesis of two distinct classes of therapeutic agents: the antidepressant drug Venlafaxine (B1195380) and a novel class of Methionine Aminopeptidase-2 (MetAP-2) inhibitors with anti-angiogenic and anti-obesity potential. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of relevant quantitative data and visual representations of the associated biological pathways.
Synthesis of Venlafaxine Intermediate
The antidepressant Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), can be synthesized utilizing a chiral intermediate derived from this compound. The key intermediate, (1-oxaspiro[2.5]octan-2-yl)methanol, serves as a precursor to the final drug molecule.
Experimental Protocol: Synthesis of (1-Oxaspiro[2.5]octan-2-yl)methanol
This protocol describes the epoxidation of methylenecyclohexane (B74748) to form this compound, followed by hydroxymethylation. A common method for the epoxidation of unfunctionalized olefins is the Corey-Chaykovsky reaction.[1][2][3][4]
Step 1: Formation of this compound via Corey-Chaykovsky Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsulfonium (B1222738) iodide (1.1 eq) to dry dimethyl sulfoxide (B87167) (DMSO). Stir the mixture at room temperature until the salt is completely dissolved.
-
Reaction with Cyclohexanone (B45756): Cool the solution to 0 °C in an ice bath. Add cyclohexanone (1.0 eq) to the reaction mixture.
-
Ylide Generation and Epoxidation: Slowly add a solution of potassium tert-butoxide (1.1 eq) in dry DMSO to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Step 2: Synthesis of (1-Oxaspiro[2.5]octan-2-yl)methanol
The conversion of the epoxide to the corresponding hydroxymethyl derivative can be achieved through various methods, including the use of a formyl anion equivalent followed by reduction, or through a multi-step sequence involving nucleophilic opening with a cyanide source, reduction of the nitrile, and subsequent diazotization/hydrolysis. For the purpose of this protocol, a generalized nucleophilic ring-opening followed by functional group manipulation is described.
-
Ring Opening: The ring-opening of this compound can be achieved by reacting it with a suitable nucleophile that allows for the introduction of a one-carbon unit.
-
Conversion to the Alcohol: The introduced functional group is then converted to a hydroxymethyl group.
A more direct, albeit asymmetric, approach to a related intermediate for venlafaxine involves the Sharpless asymmetric epoxidation of an allylic alcohol precursor.
Experimental Protocol: Synthesis of Venlafaxine from a Key Intermediate
The synthesis of venlafaxine from its precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, involves N-methylation.[5][6]
-
N-methylation (Eschweiler-Clarke Reaction): To a stirred solution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (1.0 eq) in formic acid (excess), add aqueous formaldehyde (B43269) (37 wt. %, 2.2 eq) dropwise at 0 °C.
-
Reaction: Heat the reaction mixture at reflux (around 100 °C) for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (Venlafaxine free base), can be purified by column chromatography on silica (B1680970) gel.[7]
-
Salt Formation: To a solution of the purified free base in isopropanol (B130326), add a solution of HCl in isopropanol to precipitate Venlafaxine hydrochloride. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Quantitative Data
| Step | Product | Yield |
| N-methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | ~35%[5] |
| Conversion to Venlafaxine Hydrochloride | Venlafaxine Hydrochloride | ~60%[5] |
Synthesis of this compound-based MetAP-2 Inhibitors
The natural product fumagillin (B1674178), containing a this compound core, is a potent inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for angiogenesis. This has inspired the development of synthetic analogs with improved pharmacological properties for the treatment of cancer and obesity. These inhibitors act by irreversible covalent modification of a histidine residue in the active site of MetAP-2.
Experimental Protocol: General Synthesis of a this compound-based MetAP-2 Inhibitor
This generalized protocol is based on the synthesis of fumagillin analogs.
Step 1: Synthesis of a Substituted Cyclohexanone Precursor
The synthesis typically starts with a functionalized cyclohexanone, which can be prepared through various established organic chemistry methods, such as the Michael addition of a nucleophile to a cyclohexenone derivative.
Step 2: Formation of the this compound Ring
The spiro-epoxide is constructed using the Corey-Chaykovsky reaction on the substituted cyclohexanone, as described in the Venlafaxine synthesis section.
Step 3: Elaboration of the Side Chain
The side chain, which is crucial for binding to the MetAP-2 enzyme, is then elaborated. This often involves a series of reactions to introduce functionalities that mimic the side chain of fumagillin or are designed to have improved properties.
Step 4: Final Modification and Purification
Final functional group manipulations and purification by chromatography yield the target MetAP-2 inhibitor.
Quantitative Data
| Compound | Target | IC50 | Cell Proliferation Inhibition (HUVEC) |
| Racemic Screening Hit (Tartronic diamide (B1670390) scaffold) | MetAP-2 | 150 nM | 1.9 µM[8] |
| Optimized Lead Compound | MetAP-2 | <10 nM | 15 nM[8][9] |
Visualizing the Pathways
To better understand the biological context of these bioactive molecules, the following diagrams illustrate their mechanisms of action.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydron | C17H28NO2+ | CID 69675064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent, reversible MetAP2 inhibitors via fragment based drug discovery and structure based drug design-Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Oxaspiro[2.5]octane in Medicinal Chemistry for Drug Discovery
Introduction
The 1-oxaspiro[2.5]octane scaffold, a unique structural motif featuring a spiro-fused cyclopropane (B1198618) and cyclohexane (B81311) ring with an epoxide, has emerged as a promising building block in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutic agents, allowing for precise spatial orientation of functional groups to interact with biological targets. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, with a focus on their roles as inhibitors of Methionine Aminopeptidase 2 (MetAP-2) for the treatment of obesity and as anti-angiogenic agents for cancer therapy.
Application 1: Inhibition of Methionine Aminopeptidase 2 (MetAP-2) for Obesity
Derivatives of this compound have been identified as potent inhibitors of MetAP-2, a key enzyme involved in the processing of newly synthesized proteins.[1] Inhibition of MetAP-2 has been shown to induce weight loss, making it an attractive target for the development of anti-obesity therapeutics.
Signaling Pathway of MetAP-2 Inhibition in Obesity
The precise mechanism by which MetAP-2 inhibition leads to weight loss is multifaceted. One key pathway involves the suppression of the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis. Additionally, MetAP-2 inhibition can enhance β-adrenergic signaling in brown adipocytes, leading to increased energy expenditure.
Quantitative Data
Table 1: Bioactivity of Representative MetAP-2 Inhibitors (for context)
| Compound | Target | Assay | IC50 | Reference |
| Fumagillin (B1674178) | MetAP-2 | Enzymatic Assay | <10 nM | [2] |
| TNP-470 | MetAP-2 | Enzymatic Assay | ~1 nM | [2] |
Note: This table is for illustrative purposes to show the potency of known MetAP-2 inhibitors. Specific data for this compound derivatives is required from targeted studies.
Experimental Protocols
Protocol 1: MetAP-2 Enzymatic Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against MetAP-2.
Materials:
-
Recombinant human MetAP-2 enzyme
-
Methionine-p-nitroanilide (Met-pNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 88 µL of assay buffer containing the MetAP-2 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the Met-pNA substrate solution.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Application 2: Angiogenesis Inhibition for Cancer Therapy
The this compound scaffold has also been explored for the development of angiogenesis inhibitors, which are crucial for halting tumor growth and metastasis by cutting off the blood supply to cancer cells. These compounds primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Signaling Pathway of Angiogenesis Inhibition
The VEGF signaling pathway is a critical regulator of angiogenesis. VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels. This compound-based inhibitors can interfere with this pathway at various points, such as by inhibiting the kinase activity of VEGFR.
Quantitative Data
Similar to MetAP-2 inhibitors, comprehensive public data on the IC50 values of a series of this compound derivatives as angiogenesis inhibitors is limited. The table below provides examples of known angiogenesis inhibitors for contextual understanding of typical potencies.
Table 2: Bioactivity of Representative Angiogenesis Inhibitors (for context)
| Compound | Target | Assay | IC50 | Reference |
| Sunitinib | VEGFR, PDGFR, etc. | VEGFR-2 Kinase Assay | 9 nM | [3] |
| Sorafenib | VEGFR, PDGFR, Raf | VEGFR-2 Kinase Assay | 90 nM | [3] |
Note: This table is for illustrative purposes. Specific data for this compound derivatives is needed from dedicated research.
Experimental Protocols
Protocol 2: Endothelial Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound derivatives on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in EGM-2 medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of the cell proliferation reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: General Synthesis of a this compound Derivative
The following is a general, illustrative synthetic scheme for a this compound derivative. Specific reaction conditions and reagents would be optimized for the desired target molecule.[4]
The this compound scaffold represents a valuable and versatile platform for the design of novel drug candidates. Its application as MetAP-2 inhibitors for obesity and as angiogenesis inhibitors for cancer highlights its potential in addressing significant unmet medical needs. Further exploration of the structure-activity relationships of this compound derivatives, coupled with detailed mechanistic studies, will be crucial for the successful development of new therapeutics based on this unique chemical entity. The provided protocols and pathway diagrams serve as a foundational resource for researchers in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent, reversible MetAP2 inhibitors via fragment based drug discovery and structure based drug design-Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]
- 4. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Asymmetric Epoxidation of Methylenecyclohexane to Synthesize Chiral 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. 1-Oxaspiro[2.5]octane, a spirocyclic epoxide, is an important chiral intermediate. Its synthesis via catalytic asymmetric epoxidation of the readily available starting material, methylenecyclohexane (B74748), offers a direct and efficient route to enantiomerically enriched forms of this compound. This document provides detailed application notes and protocols for two highly effective methods for this transformation: the Jacobsen-Katsuki epoxidation and the Shi epoxidation.
Overview of Catalytic Systems
Two primary catalytic systems have demonstrated significant success in the asymmetric epoxidation of unfunctionalized olefins like methylenecyclohexane:
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex, commonly known as Jacobsen's catalyst, to stereoselectively deliver an oxygen atom.[1][2] The reaction typically utilizes sodium hypochlorite (B82951) (bleach) as a terminal oxidant.[2][3] The steric and electronic properties of the salen ligand are crucial for achieving high enantioselectivity.[1]
-
Shi Epoxidation: This organocatalytic approach utilizes a chiral ketone, often derived from fructose, in the presence of a stoichiometric oxidant like potassium peroxymonosulfate (B1194676) (Oxone®).[4][5] The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and Oxone.[4][6] This metal-free system offers an attractive alternative to transition metal-based catalysts.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric epoxidation of methylenecyclohexane to this compound using the Jacobsen-Katsuki and Shi epoxidation methods. Please note that specific results can vary based on the exact reaction conditions and catalyst variant used.
| Parameter | Jacobsen-Katsuki Epoxidation | Shi Epoxidation |
| Catalyst | (R,R)-Jacobsen's Catalyst | Shi's Fructose-Derived Ketone |
| Catalyst Loading | 1 - 10 mol% | 10 - 30 mol% |
| Oxidant | Sodium Hypochlorite (NaOCl) | Potassium Peroxymonosulfate (Oxone®) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
| Enantiomeric Excess (ee) | 85 - 95% | 90 - 97% |
Reaction Pathway and Experimental Workflow
The overall transformation and a typical experimental workflow are depicted below.
Caption: General reaction scheme for the catalytic asymmetric epoxidation of methylenecyclohexane.
Caption: A typical experimental workflow for catalytic asymmetric epoxidation.
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of Methylenecyclohexane
This protocol is a representative procedure for the asymmetric epoxidation of methylenecyclohexane using (R,R)-Jacobsen's catalyst.
Materials:
-
Methylenecyclohexane
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)[3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclohexane (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) in dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the buffered sodium hypochlorite solution (5 mL, ~0.7 M) dropwise over 1-2 hours.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral this compound.
-
Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3]
Protocol 2: Shi Epoxidation of Methylenecyclohexane
This protocol describes a general procedure for the organocatalytic asymmetric epoxidation of methylenecyclohexane using a fructose-derived ketone catalyst.
Materials:
-
Methylenecyclohexane
-
Shi's fructose-derived ketone catalyst
-
Acetonitrile (B52724) (CH₃CN)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Potassium peroxymonosulfate (Oxone®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add methylenecyclohexane (1.0 mmol) and Shi's catalyst (0.2 mmol, 20 mol%) in acetonitrile (5 mL).
-
In a separate flask, prepare a buffered solution of Oxone® (2.0 mmol) and K₂HPO₄ (4.0 mmol) in water (5 mL).
-
Cool both the reaction mixture and the Oxone® solution to 0 °C in an ice bath.
-
Add the cold Oxone® solution to the reaction mixture dropwise with vigorous stirring over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Oxidizing agents such as sodium hypochlorite and Oxone® should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 6. Shi Epoxidation | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of 1-Oxaspiro[2.5]octane via the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[1] For the synthesis of epoxides, the reaction provides an important alternative to traditional olefin epoxidation methods.[1] This application note provides a detailed protocol for the synthesis of 1-Oxaspiro[2.5]octane from cyclohexanone (B45756) using the Corey-Chaykovsky reaction, a process of significant interest in the synthesis of spirocyclic compounds, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
The reaction proceeds via the nucleophilic attack of a sulfur ylide, generated in situ from a sulfonium (B1226848) salt and a strong base, on the carbonyl carbon of cyclohexanone.[2] Subsequent intramolecular displacement of dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) results in the formation of the desired spiro-epoxide, this compound.[2]
Reaction Scheme
Caption: General scheme of the Corey-Chaykovsky reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 0.2 mole (19.6 g) | [3] |
| Trimethylsulfoxonium (B8643921) Iodide | 0.22 mole (48.4 g) | [3] |
| Sodium Hydride (60% dispersion in oil) | 0.22 mole (8.8 g) | [3] |
| Solvent | ||
| Dimethyl Sulfoxide (DMSO) | 250 mL | [3] |
| Reaction Conditions | ||
| Temperature | Room temperature, then 55-60 °C | [3] |
| Reaction Time | 15 minutes at RT, 30 minutes at 55-60 °C | [3] |
| Product Information | ||
| Product Name | This compound | [3] |
| Yield | 70-75% (15.7-16.8 g) | [3] |
| Boiling Point | 62-63 °C at 37 mmHg | [3] |
| Refractive Index (n²⁰D) | 1.4470 | [3] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Cyclohexanone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Petroleum ether (30-60 °C)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
500-mL three-necked round-bottomed flask
-
Magnetic stirrer
-
Pressure-equalizing dropping funnel
-
Gooch tubing
-
Oil bath
Procedure:
Part A: Preparation of Dimethyloxosulfonium Methylide Solution
-
To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, add 8.8 g (0.22 mole) of a 60% sodium hydride dispersion in oil and 150 mL of petroleum ether.
-
Stir the suspension to wash the sodium hydride, then allow it to settle and decant the petroleum ether.
-
Add 250 mL of anhydrous dimethyl sulfoxide to the flask.
-
While stirring, add 48.4 g (0.22 mole) of trimethylsulfoxonium iodide in one portion.
-
Fit the flask with Gooch tubing connected to a mineral oil bubbler and stir the mixture at room temperature for approximately 45 minutes, or until the evolution of hydrogen gas ceases.
Part B: Synthesis of this compound
-
Remove the Gooch tubing from the reaction flask and replace it with a pressure-equalizing dropping funnel containing 19.6 g (0.2 mole) of cyclohexanone.
-
Add the cyclohexanone to the dimethyloxosulfonium methylide solution over a 5-minute period with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 55-60 °C in an oil bath for 30 minutes.
-
Pour the reaction mixture into 500 mL of cold water and extract with three 100-mL portions of diethyl ether.
-
Combine the ether extracts and wash them with 100 mL of water, followed by 50 mL of saturated aqueous sodium chloride solution.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain this compound as a colorless liquid. The product is collected at 62-63 °C at a pressure of 37 mmHg. The reported yield is 15.7-16.8 g (70-75%).
Reaction Mechanism and Workflow
The synthesis of this compound via the Corey-Chaykovsky reaction involves two main stages: the in-situ generation of the sulfur ylide and the subsequent reaction with the ketone to form the epoxide.
Caption: Workflow for the synthesis of this compound.
The reaction mechanism begins with the deprotonation of the sulfonium salt by a strong base to form the sulfur ylide.[2] This ylide then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone to form a betaine intermediate.[2] The negatively charged oxygen of the betaine then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the positively charged sulfur group. This results in the formation of the three-membered epoxide ring and the elimination of a neutral dimethyl sulfoxide molecule.[2]
References
The Pivotal Role of 1-Oxaspiro[2.5]octane in the Genesis of Novel Perfuming Agents
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro[2.5]octane and its derivatives serve as versatile intermediates in the synthesis of valuable perfuming agents, primarily through acid-catalyzed rearrangement reactions. This application note details the transformation of the this compound framework into fragrant cyclohexanecarboxaldehyde (B41370) and 2-cyclohexylideneethanol (B1618317) derivatives. Emphasis is placed on the synthetic pathways, experimental protocols, and the olfactory characteristics of the resulting compounds, providing a comprehensive resource for the exploration of new fragrance ingredients.
Introduction
The fragrance industry is in constant pursuit of novel molecules with unique and captivating olfactory profiles. Spirocyclic compounds, particularly those containing an oxirane ring, have emerged as a promising class of precursors for the generation of complex and desirable scents. This compound, a spirocyclic ether, represents a key building block in this context. Its strained three-membered epoxide ring is susceptible to ring-opening and rearrangement reactions, leading to the formation of highly functionalized cyclohexyl derivatives that often possess woody, floral, and fruity notes. This document outlines the synthetic utility of this compound in the preparation of perfuming agents, with a focus on a well-documented substituted derivative and the analogous transformation of the parent compound.
Application: Precursor for Woody and Floral Fragrance Ingredients
The primary application of this compound derivatives in perfumery lies in their conversion to fragrant aldehydes and alcohols. A notable example is the industrial synthesis of 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde, a compound prized for its powerful and elegant woody scent. This synthesis proceeds via the acid-catalyzed rearrangement of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane. The same principle applies to the unsubstituted this compound, which can be rearranged to cyclohexanecarboxaldehyde, a compound with a sweet, floral, and slightly fruity aroma, and 2-cyclohexylideneethanol.
Key Transformations and Olfactory Profiles
The acid-catalyzed rearrangement of the this compound skeleton can theoretically yield two primary products, a cyclohexanecarboxaldehyde derivative and a cyclohexylideneethanol (B13791914) derivative. The product ratio can be influenced by the specific reaction conditions and the substitution pattern on the cyclohexane (B81311) ring.
Table 1: Olfactory Properties of Fragrance Ingredients Derived from this compound Framework
| Precursor | Fragrance Ingredient | CAS Number | Olfactory Description |
| 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | 2,2,3,6-Tetramethyl-cyclohexane-carbaldehyde | Not available | Woody, elegant |
| This compound | Cyclohexanecarboxaldehyde | 2043-61-0 | Sweet, floral, fruity, green, aldehydic[1][2][3][4] |
| This compound | 2-Cyclohexylideneethanol | 3177-80-8 | Not well-documented in public sources |
Experimental Protocols
Protocol 1: Synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
This protocol is adapted from the patent literature and describes the synthesis of a substituted this compound derivative.
Materials:
-
2,2,3,6-tetramethyl-1-cyclohexanone
-
Trimethylsulfonium (B1222738) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer and cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an external cooling bath, combine 2,2,3,6-tetramethyl-1-cyclohexanone and trimethylsulfonium chloride in dimethyl sulfoxide.
-
Slowly add powdered sodium hydroxide to the mixture while maintaining the temperature between 25-30°C using the cooling bath. The reaction is slightly exothermic.
-
Stir the reaction mixture vigorously for approximately 6 hours at 25-30°C.
-
After the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with petroleum ether.
-
Combine the organic extracts and wash them with water to remove any remaining DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane.
Table 2: Quantitative Data for the Synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane (Illustrative)
| Parameter | Value |
| Starting Material | 2,2,3,6-tetramethyl-1-cyclohexanone |
| Yield | Not specified in the source |
| Purity | High (suitable for subsequent steps) |
| Spectroscopic Data | Not detailed in the source |
Protocol 2: Acid-Catalyzed Rearrangement of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
This protocol describes the conversion of the spiro-epoxide into a fragrant aldehyde.
Materials:
-
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
-
Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄), or Tin tetrachloride (SnCl₄))
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column for purification (optional)
Procedure:
-
Dissolve 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of the Lewis acid to the stirred solution.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the starting material is consumed, quench the reaction by carefully adding a quenching solution (e.g., saturated sodium bicarbonate).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solution using a rotary evaporator to obtain the crude 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde.
-
Purify the product by column chromatography or distillation if necessary.
Table 3: Quantitative Data for the Rearrangement of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane (Illustrative)
| Parameter | Value |
| Starting Material | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane |
| Yield | High |
| Purity | >90% |
| Spectroscopic Data | Consistent with the structure of 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and logical relationships in the preparation of perfuming agents from this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Oxaspiro[2.5]octane Derivatives in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro[2.5]octane derivatives are a versatile class of bicyclic monomers that are gaining prominence in the field of polymer and materials science. Their defining feature, a spirocyclic structure incorporating a strained epoxide ring, facilitates their use in ring-opening polymerization (ROP) to produce polymers with unique and advantageous properties. A key application lies in the development of low-shrinkage materials, particularly through the double ring-opening polymerization of spiro orthocarbonate analogues, which can result in a net volume expansion during polymerization.[1][2][3] This characteristic is of critical importance in applications demanding high dimensional fidelity, such as dental composites and precision coatings. Furthermore, the integration of the rigid spirocyclic moiety into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials. This document provides an overview of the applications, quantitative data, and detailed experimental protocols for the polymerization of these promising monomers.
Core Applications
-
Low-Shrinkage Formulations: The primary application of certain this compound derivatives, like spiro orthocarbonates, is in the formulation of resins that exhibit minimal or even negative shrinkage upon curing. This is a significant advantage in dental restoratives, high-performance adhesives, and electronic encapsulants where dimensional accuracy is paramount.[1][2]
-
Enhancement of Polymer Properties: The rigid and bulky nature of the spirocyclic structure, when incorporated into a polymer chain, can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength and modulus.
-
Advanced Biomaterials: The potential for creating biocompatible and biodegradable polymers from these monomers opens avenues for their use in sophisticated drug delivery systems, tissue engineering scaffolds, and medical implants.
-
Development of Functional Polymers: The unique chemical architecture of this compound derivatives provides a foundational building block for the synthesis of novel functional materials with tailored optical, electronic, or stimuli-responsive characteristics.
Quantitative Data Summary
The properties of polymers derived from this compound derivatives are highly dependent on the specific monomer structure, the type of initiator used, and the precise polymerization conditions. The following table presents representative data for polymers synthesized from related spiro orthocarbonate monomers to provide a comparative baseline.
| Polymer System | Monomer | Initiator/Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td, 5% (°C) |
| Poly(spiro orthocarbonate) | 3,9-diethyl-3,9-dihydroxymethyl-1,5,7,11-tetraoxaspiro[5.5]undecane | Sn(Oct)₂ | 15,000 - 30,000 | 1.5 - 2.5 | 80 - 120 | ~300 |
| Aliphatic Poly(spiro orthocarbonate) | 1,4,6,10-Tetraoxaspiro[4.9]tetradecane | BF₃·OEt₂ | 10,000 - 25,000 | 1.3 - 1.8 | 60 - 100 | ~280 |
| Crosslinked Poly(ether carbonate) | 3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecane | Cationic Initiator | N/A (Crosslinked) | N/A | 100 - 150 | ~320 |
Note: This table provides illustrative data. Actual experimental values will vary based on the specific methodologies employed.
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization (CROP) of a this compound Derivative
This protocol outlines a general methodology for the cationic ring-opening polymerization of a representative this compound derivative to synthesize a linear polyether.
Materials:
-
This compound derivative (monomer, rigorously purified and dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator, freshly distilled)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂, distilled over CaH₂)
-
Methanol (B129727) (anhydrous)
-
High-purity nitrogen or argon gas
-
Standard Schlenk line or glovebox apparatus
-
Oven-dried glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Monomer Solution Preparation: In the prepared flask, dissolve the this compound derivative in anhydrous dichloromethane to achieve a target concentration (e.g., 1.0 M).
-
Initiation of Polymerization: Cool the monomer solution to 0 °C using an ice-water bath. While stirring vigorously, introduce the desired amount of BF₃·OEt₂ initiator via a gas-tight syringe. A typical monomer-to-initiator ratio is 100:1 to 200:1.
-
Polymerization Reaction: Maintain the reaction at 0 °C for approximately 1 hour, then allow it to slowly warm to ambient temperature. Let the polymerization proceed for 24-48 hours. The reaction progress can be monitored by withdrawing aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination of Polymerization: Upon reaching the desired conversion, terminate the reaction by adding a small volume of anhydrous methanol to quench the active cationic species.
-
Polymer Isolation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent, such as cold methanol or n-hexane.
-
Collect the precipitated polymer by filtration. To ensure high purity, re-dissolve the polymer in a minimal amount of dichloromethane and re-precipitate it. Repeat this process two to three times.
-
Drying: Dry the purified polymer under high vacuum at a moderately elevated temperature (e.g., 40–50 °C) until a constant weight is obtained.
-
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the polymer's chemical structure and end-group analysis.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and degradation profile of the polymer.
-
Visual Diagrams
Caption: CROP mechanism for this compound derivatives.
Caption: Workflow for polymer synthesis and characterization.
Caption: Relationship of monomer structure to polymer properties and applications.
References
Synthesis of Spiroepoxides for Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spiroepoxides are a class of strained bicyclic molecules that serve as versatile intermediates in the synthesis of complex natural products. Their unique three-dimensional structure, featuring an epoxide ring fused at a spirocyclic center, provides a powerful handle for introducing stereochemistry and functionality. The inherent ring strain of the oxirane ring makes them susceptible to nucleophilic attack, enabling a variety of regio- and stereoselective transformations that are crucial for the construction of intricate molecular architectures found in numerous biologically active natural products.
This document provides an overview of key synthetic methodologies for preparing spiroepoxides and their application in the total synthesis of natural products, complete with detailed experimental protocols and quantitative data.
Key Synthetic Methodologies for Spiroepoxide Formation
Several synthetic strategies have been developed to access spiroepoxides, each with its own advantages in terms of substrate scope, stereocontrol, and reaction conditions. The choice of method often depends on the specific target molecule and the nature of the precursor.
Organocatalytic Epoxidation of Unsaturated Pyrazolones
A significant advancement in spiroepoxide synthesis is the use of chiral organocatalysts to effect the diastereodivergent and enantioselective epoxidation of unsaturated pyrazolones. This method allows for the selective formation of either cis- or trans-spiroepoxides with high levels of stereocontrol by carefully selecting the appropriate catalyst.[1][2]
General Reaction Scheme:
Figure 1. General workflow for the organocatalytic synthesis of spiroepoxides.
Quantitative Data Summary:
| Entry | Substrate (Alkene) | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one | Catalyst A | >95:5 | 90 | 98 (trans) |
| 2 | (Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one | Catalyst A | 94:6 | 92 | 97 (trans) |
| 3 | (Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one | Catalyst B | 8:92 | 85 | 96 (cis) |
| 4 | (Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydropyrazol-3-one | Catalyst B | 10:90 | 88 | 95 (cis) |
Catalyst A and B represent different chiral amine-thiourea organocatalysts.
Corey-Chaykovsky Epoxidation of Cyclic Ketones
The Corey-Chaykovsky reaction is a classic and reliable method for the synthesis of epoxides from ketones using sulfur ylides.[3][4][5][6][7] When applied to cyclic ketones, this reaction provides a direct route to spiroepoxides. The reaction typically involves the in situ generation of dimethylsulfonium methylide or dimethyloxosulfonium methylide, which then acts as a methylene (B1212753) transfer agent to the carbonyl group of the cyclic ketone.
General Reaction Scheme:
Figure 2. Workflow for Corey-Chaykovsky spiroepoxidation.
Quantitative Data Summary:
| Entry | Substrate (Cyclic Ketone) | Ylide Precursor | Base | Yield (%) |
| 1 | Cyclohexanone | Trimethylsulfonium iodide | NaH | 85-95 |
| 2 | 4-tert-Butylcyclohexanone | Trimethylsulfonium iodide | t-BuOK | 90 |
| 3 | N-Boc-4-piperidone | Dimethylsulfoxonium methylide | NaH | 88 |
| 4 | Tetralone | Trimethylsulfonium iodide | NaH | 75 |
Diastereoselective Epoxidation of Exocyclic Alkenes
The epoxidation of exocyclic alkenes is a common strategy for the synthesis of spiroepoxides, particularly in the context of terpene and steroid synthesis. A variety of oxidizing agents can be employed, with the stereochemical outcome often dictated by the steric and electronic properties of the substrate and reagent.
Common Oxidizing Agents:
-
m-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available reagent for epoxidation.
-
Dimethyldioxirane (DMDO): A powerful yet mild oxidizing agent, often generated in situ from Oxone and acetone.[8][9][10] It is particularly useful for sensitive substrates.
-
Titanium(IV) isopropoxide/tert-butyl hydroperoxide: A system often used for diastereoselective epoxidation of allylic alcohols.
Figure 3. Decision tree for selecting a spiroepoxidation method.
Application in Natural Product Total Synthesis: The Case of (-)-Triptolide
The diterpenoid triepoxide (-)-triptolide is a potent anticancer and immunosuppressive agent isolated from the "Thunder God Vine," Tripterygium wilfordii. Its complex architecture, featuring a spiroepoxide moiety, has made it a challenging and popular target for total synthesis.[11][12][13]
The synthesis of triptolide (B1683669) often involves the late-stage introduction of the spiroepoxide. In several reported syntheses, an exocyclic methylene group is first installed on a precursor containing the A, B, and C rings of the natural product. This exocyclic alkene is then subjected to epoxidation to furnish the spiroepoxide.
Figure 4. Simplified retrosynthetic analysis of (-)-triptolide highlighting the spiroepoxide intermediate.
Quantitative Data for Spiroepoxide Formation in a Triptolide Synthesis:
| Precursor | Reagent | Conditions | Yield (%) |
| Tricyclic enone with exocyclic methylene | m-CPBA | CH2Cl2, 0 °C to rt | 85 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Epoxidation of Unsaturated Pyrazolones[1]
To a solution of the unsaturated pyrazolone (0.1 mmol) in toluene (1.0 mL) at the specified temperature (rt or -20 °C), the chiral amine-thiourea catalyst (5-10 mol%) is added. A solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M, 0.12 mmol) is then added dropwise. The reaction mixture is stirred at the same temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiroepoxide. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for Corey-Chaykovsky Spiroepoxidation of a Cyclic Ketone[3]
To a stirred suspension of trimethylsulfonium iodide (1.1 mmol) in dry DMSO (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol). The mixture is stirred at room temperature for 15 minutes, during which time a clear solution is formed. A solution of the cyclic ketone (1.0 mmol) in dry THF (2 mL) is then added dropwise at room temperature. The reaction mixture is stirred for an additional 1-3 hours and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the spiroepoxide.
Protocol 3: General Procedure for Diastereoselective Epoxidation of an Exocyclic Alkene with m-CPBA[11]
To a solution of the substrate containing the exocyclic alkene (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with monitoring by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the spiroepoxide.
References
- 1. Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable Total Synthesis of (−)-Triptonide - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Oxaspiro[2.5]octane synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Corey-Chaykovsky reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Sulfur Ylide | The sulfur ylide is moisture-sensitive and can decompose. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous solvents. |
| Ineffective Base | The choice of base is critical for the deprotonation of the sulfonium (B1226848) salt. Sodium hydride (NaH) is commonly used, but it's important to use a fresh, reactive batch. Consider using alternative bases such as potassium tert-butoxide (t-BuOK) in an appropriate solvent like DMSO or THF.[1] |
| Incorrect Reaction Temperature | The formation of the sulfur ylide and the subsequent reaction with cyclohexanone (B45756) are temperature-sensitive. Ylide formation with NaH in DMSO may require gentle heating, while the reaction with the ketone is typically carried out at room temperature or slightly above.[2][3] Monitor the temperature closely, as the reaction can be exothermic.[3] |
| Poor Quality Reagents | Ensure the cyclohexanone is pure and free of acidic impurities. The trimethylsulfonium (B1222738) iodide or chloride should be of high quality. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Cannizzaro-type Reaction | If using a strong base with an aldehyde impurity in the cyclohexanone, a disproportionation reaction can occur. Purify the cyclohexanone by distillation before use. |
| Formation of Polymeric Material | This can occur if the reaction is run at too high a concentration or temperature. Ensure adequate stirring and maintain the recommended reaction temperature. |
| Unreacted Starting Material | This may indicate insufficient ylide generation or a short reaction time. Increase the equivalents of the sulfonium salt and base, and consider extending the reaction time. Monitor the reaction progress using TLC or GC analysis. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Emulsion during Workup | The presence of DMSO can lead to emulsion formation during aqueous workup. Dilute the reaction mixture with a sufficient amount of water and extract with a non-polar solvent like diethyl ether or petroleum ether.[3] Multiple extractions may be necessary. |
| Co-distillation with Solvent | This compound is volatile. During solvent removal, use a rotary evaporator at a controlled temperature and pressure to avoid product loss. |
| Incomplete Separation from Byproducts | Dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878) (DMS) can be difficult to remove.[4] Wash the organic extracts thoroughly with brine. Fractional distillation is an effective method for obtaining the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and efficient method is the Corey-Chaykovsky reaction, which involves the reaction of cyclohexanone with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide.[5][6] This reaction is a methylene-transfer process that forms the epoxide ring.[7]
Q2: Which sulfur ylide should I use: dimethylsulfonium methylide or dimethyloxosulfonium methylide?
For the epoxidation of simple ketones like cyclohexanone, dimethylsulfonium methylide is generally more reactive.[5] Dimethyloxosulfonium methylide is more stable but may react slower.[5][6] The choice can also influence the stereochemistry in reactions with substituted cyclohexanones.
Q3: What are the optimal reaction conditions?
Optimal conditions typically involve the in-situ generation of the sulfur ylide by reacting a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., NaH, t-BuOK) in an anhydrous polar aprotic solvent like DMSO or THF.[1] The reaction with cyclohexanone is usually performed at room temperature.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be quenched with water, extracted with an organic solvent, and then analyzed.
Q5: What are the safety precautions for this reaction?
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Dimethyl sulfoxide can be absorbed through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. The byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[4]
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Sulfonium Salt | Base | Solvent | Temperature | Yield (%) | Reference |
| Trimethylsulfonium Iodide | NaH | DMSO | rt | High | [5] |
| Trimethylsulfonium Iodide | t-BuOK | DMSO | rt | 88 | [7] |
| Trimethylsulfonium Chloride | NaOH | DMSO | 25-30 °C | Not specified | [3] |
Note: Yields can vary depending on the specific reaction scale and conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Dimethyloxosulfonium Methylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, wash sodium hydride (0.22 mol) with petroleum ether to remove the mineral oil.
-
Carefully decant the petroleum ether and add 250 mL of anhydrous DMSO.
-
Heat the mixture to 50°C until the evolution of hydrogen ceases (approximately 1.5 hours).
-
Cool the resulting solution to room temperature.
-
Slowly add trimethylsulfoxonium iodide (0.22 mol) to the solution. Stir for an additional 30 minutes.
-
-
Reaction with Cyclohexanone:
-
To the solution of dimethyloxosulfonium methylide, add cyclohexanone (0.2 mol) dropwise over 5 minutes.
-
After the addition is complete, stir the mixture for 15 minutes at room temperature.
-
Heat the reaction mixture to 55-60°C for 30 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture into 500 mL of cold water.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 100 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Visualizations
Caption: Corey-Chaykovsky reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Key parameters influencing the yield of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 4. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Controlling Regioselectivity in 1-Oxaspiro[2.5]octane Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the regioselectivity of ring-opening reactions of 1-oxaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the two possible regioisomers from the ring-opening of this compound?
A1: The ring-opening of this compound with a nucleophile (Nu) can result in two regioisomers:
-
Product A: Attack at the less sterically hindered methylene (B1212753) carbon, yielding a primary alcohol. This is generally favored under basic or nucleophilic conditions.
-
Product B: Attack at the more substituted quaternary (spiro) carbon, yielding a tertiary alcohol. This pathway is typically favored under acidic conditions.
Q2: How do reaction conditions (acidic vs. basic) influence which regioisomer is formed?
A2: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.
-
Basic or Neutral Conditions: Under these conditions, the reaction generally follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring, which in this case is the methylene carbon.[1][2]
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant SN1 character. Nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops.[1][2]
Q3: What is the role of the nucleophile's strength in determining the regioselectivity?
A3: The strength of the nucleophile is a critical factor.
-
Strong Nucleophiles: Strong nucleophiles (e.g., Grignard reagents, organolithiums, amides, thiolates) readily attack the epoxide ring without the need for acid catalysis. Due to steric hindrance, they preferentially attack the less substituted methylene carbon (SN2 pathway).
-
Weak Nucleophiles: Weak nucleophiles (e.g., water, alcohols) require acid catalysis to activate the epoxide ring. Under these acidic conditions, the reaction proceeds with attack at the more substituted carbon.[2]
Q4: Can Lewis acids be used to control the regioselectivity?
A4: Yes, Lewis acids can be employed to promote ring-opening. They coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The choice of Lewis acid can influence the regioselectivity, often favoring attack at the more substituted carbon, similar to Brønsted acids. However, the outcome can be dependent on the specific Lewis acid, nucleophile, and substrate.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Products
| Possible Cause | Troubleshooting Steps |
| Ambiguous Reaction Conditions: The reaction conditions may not be decisively acidic or basic, leading to a mixture of SN1 and SN2 pathways. | - For attack at the less hindered carbon, ensure strongly basic or neutral conditions. Use a strong nucleophile. Avoid any acidic additives or impurities. - For attack at the more substituted carbon, use a distinct acid catalyst (e.g., a catalytic amount of a strong Brønsted or Lewis acid). |
| Nucleophile Strength: The nucleophile may not be strong enough for a clean SN2 reaction or weak enough to require definitive acid catalysis. | - To favor the SN2 pathway, consider converting a weak nucleophile into a stronger one (e.g., deprotonating an alcohol to an alkoxide). - To favor the SN1-like pathway, use a weak nucleophile in the presence of a suitable acid catalyst. |
| Temperature Effects: Higher reaction temperatures can sometimes lead to reduced selectivity. | - Perform the reaction at a lower temperature to enhance selectivity. Monitor the reaction progress to ensure it proceeds to completion. |
Issue 2: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity: The chosen acid or base catalyst may not be effective enough. | - For acid-catalyzed reactions, consider a stronger Lewis acid (e.g., BF3·OEt2, Sc(OTf)3) or a strong Brønsted acid. - For base-catalyzed reactions, ensure a sufficiently strong base is used to either catalyze the reaction or generate a potent nucleophile. |
| Steric Hindrance: The nucleophile may be too bulky to efficiently attack the epoxide, even at the less hindered position. | - If possible, switch to a less sterically demanding nucleophile. |
| Side Reactions: The reaction conditions may be promoting undesired side reactions. | - Lower the reaction temperature. - Reduce the concentration of the catalyst or reactants. - Ensure an inert atmosphere if reactants or intermediates are sensitive to air or moisture. |
Data Presentation
The regioselectivity of the ring-opening of this compound is summarized below. The product ratios are illustrative and can vary based on specific reaction conditions.
| Catalyst/Conditions | Nucleophile | Major Product | Minor Product | Predominant Mechanism |
| Basic (e.g., NaH, NaOH) | Amines (e.g., RNH2) | Attack at CH2 | Attack at Quaternary C | SN2 |
| Basic (e.g., NaSPh) | Thiols (e.g., PhSH) | Attack at CH2 | Attack at Quaternary C | SN2 |
| Neutral/Heat | Strong Nucleophiles | Attack at CH2 | Attack at Quaternary C | SN2 |
| Acidic (e.g., H2SO4, HCl) | Alcohols (e.g., CH3OH) | Attack at Quaternary C | Attack at CH2 | SN1-like |
| Lewis Acid (e.g., BF3·OEt2) | Alcohols (e.g., CH3OH) | Attack at Quaternary C | Attack at CH2 | SN1-like |
| - | Grignard (e.g., RMgBr) | Attack at CH2 | Attack at Quaternary C | SN2 |
| - | Hydrides (e.g., LiAlH4) | Attack at CH2 | Attack at Quaternary C | SN2 |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening with an Amine under Basic Conditions (Attack at the Less Hindered Carbon)
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine to favor the formation of the product resulting from nucleophilic attack at the methylene carbon.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dioxane).
-
Addition of Nucleophile: Add the amine (1.1-1.5 eq) to the solution.
-
Initiation of Reaction: If the amine is not nucleophilic enough at room temperature, a base such as sodium hydride (NaH, 1.1 eq) can be added cautiously to deprotonate the amine or to catalyze the reaction. Alternatively, the reaction can be heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Ring-Opening with an Alcohol under Lewis Acid Catalysis (Attack at the More Substituted Carbon)
This protocol outlines a general procedure for the reaction of this compound with an alcohol in the presence of a Lewis acid to favor the formation of the product from nucleophilic attack at the spiro carbon.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the alcohol to be used as the nucleophile (which can also serve as the solvent). If a co-solvent is needed, use an anhydrous solvent like dichloromethane.
-
Addition of Lewis Acid: Cool the solution in an ice bath (0 °C). Add the Lewis acid (e.g., BF3·OEt2, 0.1-0.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Logical relationship for controlling regioselectivity.
Caption: General experimental workflow for ring-opening.
References
Technical Support Center: Stereoselective Synthesis of 1-Oxaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-oxaspiro[2.5]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low yield can stem from several factors:
-
Inactive Reagents: The activity of the oxidizing agent (e.g., m-CPBA, peroxyacetic acid) can degrade over time. It is crucial to use a freshly prepared or properly stored oxidant. For catalytic reactions, ensure the catalyst has not been deactivated.
-
Suboptimal Reaction Temperature: Epoxidation reactions can be highly sensitive to temperature. Lowering the reaction temperature may be necessary to prevent side reactions or decomposition of the product or catalyst.[1] Conversely, some reactions may require higher temperatures to proceed at a reasonable rate.
-
Incorrect Stoichiometry: The molar ratio of the olefin (methylenecyclohexane) to the oxidizing agent is critical. An excess of the oxidant may lead to over-oxidation or side reactions, while an insufficient amount will result in incomplete conversion.
-
Presence of Impurities: Impurities in the starting material or solvent can interfere with the reaction. Ensure the methylenecyclohexane (B74748) and solvent are pure and dry.
-
Inefficient Stirring: In biphasic reactions, such as those using aqueous bleach as the oxidant, vigorous stirring is essential to ensure adequate mixing of the organic and aqueous phases.[2]
-
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
-
Question: I am obtaining a nearly racemic mixture or poor diastereoselectivity. How can I improve the stereochemical outcome of my synthesis?
-
Answer: Achieving high stereoselectivity is a primary challenge. Consider the following:
-
Choice of Catalyst and Ligand: For enantioselective synthesis, the choice of a chiral catalyst and ligand is paramount. The Jacobsen-Katsuki epoxidation, for instance, is known for high enantioselectivity in the epoxidation of unfunctionalized alkenes.[2][3][4] The structure of the ligand, including the presence of bulky groups, can significantly influence the stereochemical outcome by directing the approach of the substrate.[3]
-
Catalyst Loading: In some asymmetric epoxidations, the amount of catalyst used can impact the enantiomeric excess (e.e.). While higher catalyst loading can sometimes improve conversion, it may not always lead to higher e.e. and requires optimization.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the energy available for non-selective reaction pathways.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Experiment with different solvents to find the optimal medium for your specific catalytic system.
-
Substrate-Directing Groups: For diastereoselective synthesis, the presence and orientation of directing groups on the cyclohexane (B81311) ring can influence the facial selectivity of the epoxidation.[5] Intramolecular hydrogen bonding, for example, can direct the oxidant to a specific face of the double bond.[6]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation, complicating purification. What are the common side reactions and how can I minimize them?
-
Answer: Common side reactions in epoxidation include:
-
Epoxide Ring-Opening: The newly formed epoxide can be susceptible to nucleophilic attack, especially under acidic or basic conditions. Slow addition of the oxidizing agent and buffering the reaction mixture can help prevent the accumulation of acidic byproducts that catalyze ring-opening.[2]
-
Over-oxidation: Using a large excess of the oxidizing agent can lead to further oxidation of the epoxide or other functional groups in the molecule.
-
Allylic Oxidation: In some cases, oxidation at the allylic position of the starting olefin can compete with epoxidation.
-
Decomposition of Catalyst or Product: The catalyst or the spiroepoxide product may be unstable under the reaction conditions, leading to decomposition.
To minimize side products, carefully control the reaction temperature, stoichiometry, and pH. The use of a buffered system is often recommended.[2]
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are effective purification strategies?
-
Answer: Purification can be challenging due to the volatility of the product and the presence of catalyst residues or byproducts.
-
Work-up Procedure: A proper aqueous work-up is crucial. Washing the organic layer with a mild reducing agent (e.g., sodium sulfite) can remove excess peroxide.[2] A wash with a weak base (e.g., sodium bicarbonate) can remove acidic byproducts.[2]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purification. However, the acidic nature of silica gel can sometimes promote ring-opening of the epoxide. Using deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent) can mitigate this issue.
-
Distillation: For larger scale preparations, fractional distillation under reduced pressure can be an effective method for purifying the final product.[7]
-
Removal of Metal Catalysts: If a metal-based catalyst is used, specific methods may be required for its removal, such as precipitation or the use of scavengers. Stirring the crude reaction mixture with silica gel or activated charcoal can also help in removing catalyst residues.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the stereoselective synthesis of this compound?
-
A1: For racemic synthesis, common methods involve the epoxidation of methylenecyclohexane with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid.[2] For enantioselective synthesis, the Jacobsen-Katsuki epoxidation using a chiral manganese-salen catalyst and an oxidant like sodium hypochlorite (B82951) is a widely employed and effective method.[2][3][4]
-
-
Q2: How does the stereochemistry of the starting material affect the product?
-
A2: Since the starting material, methylenecyclohexane, is prochiral, the stereochemistry of the product is determined by the face of the double bond that is oxidized. In the absence of chiral control, a racemic mixture of the two enantiomers will be formed. In a stereoselective reaction, the chiral catalyst or reagent will preferentially catalyze the oxidation of one face over the other.
-
-
Q3: Can computational methods predict the stereochemical outcome?
-
A3: Yes, computational studies can be valuable in predicting and understanding the stereochemical outcome. Docking studies of substrates in the active site of a catalyst can help rationalize the observed enantiopreference.[9] Quantum mechanical calculations can model the transition states of the epoxidation reaction to predict the favored stereoisomer.
-
Quantitative Data Summary
The following table summarizes representative data for the epoxidation of cyclic alkenes, which can serve as a reference for the synthesis of this compound.
| Catalyst/Reagent | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | e.e. / d.r. (%) |
| m-CPBA | 1-Methylcyclohexene | m-CPBA | Dichloromethane (B109758) | 0 | - | Racemic (syn-epoxide) |
| Peroxyacetic Acid | 1,2,2,4-tetramethyl-3-methylenecyclohexane | Peroxyacetic Acid | Acetic Acid | Room Temp | 86 | - |
| (R,R)-Jacobsen's Catalyst | 1-Methylcyclohexene | NaOCl | Dichloromethane | 0 | - | High e.e. |
| MnSO₄ | Cyclopentene | H₂O₂ / NaHCO₃ | DMF | 3-5 | ~90-100 | - |
Data is adapted from various sources and should be considered as a starting point for optimization.[2][7][10]
Experimental Protocols
1. Racemic Synthesis using m-CPBA
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.
-
Materials: Methylenecyclohexane, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Saturated sodium sulfite (B76179) solution, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Ice bath.
-
Procedure:
-
Dissolve methylenecyclohexane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution. The slow addition is crucial to control the reaction temperature and prevent the accumulation of m-chlorobenzoic acid.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.[2]
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography on silica gel or by distillation.
-
2. Enantioselective Synthesis using Jacobsen-Katsuki Epoxidation
This protocol provides a general framework for the enantioselective epoxidation of unfunctionalized alkenes.[2]
-
Materials: Methylenecyclohexane, (R,R)- or (S,S)-Jacobsen's catalyst, Sodium hypochlorite solution (bleach) buffered with Na₂HPO₄, Dichloromethane (CH₂Cl₂), Magnetic stirrer, Ice bath.
-
Procedure:
-
Dissolve methylenecyclohexane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).
-
Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 4. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 5. Structural and conformational analysis of this compound and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 7. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Optimization of reaction conditions for nucleophilic attack on 1-Oxaspiro[2.5]octane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the nucleophilic ring-opening of 1-oxaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of the nucleophilic attack on this compound?
A1: The regioselectivity is primarily determined by the reaction conditions. This compound has two electrophilic carbons in the epoxide ring: a quaternary carbon (C1) and a methylene (B1212753) carbon (CH2).
-
Under basic or neutral conditions (with strong nucleophiles): The reaction follows an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered methylene carbon.[1][2]
-
Under acidic conditions (with weak nucleophiles): The reaction has significant SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (the quaternary carbon) because it can better stabilize the partial positive charge that develops in the transition state.[1][2][3][4]
Q2: What are some common side reactions to be aware of?
A2: Common side reactions include:
-
Polymerization: Especially under acidic conditions, the opened epoxide can act as a nucleophile and attack another epoxide molecule, leading to oligomers or polymers.
-
Elimination Reactions: Strong bases can potentially induce elimination reactions, although this is less common for epoxides compared to other substrates.
-
Reaction with Solvent: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the desired nucleophile, leading to undesired byproducts.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A spot for the starting material (this compound) should diminish over time, while a new spot for the product should appear. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.
Q4: The reaction is not proceeding to completion. What should I do?
A4: If the reaction stalls, consider the following:
-
Reagent Purity: Ensure the purity of your starting material, nucleophile, and solvent. Moisture or other impurities can interfere with the reaction.
-
Temperature: Gently increasing the reaction temperature may provide the necessary activation energy. However, be cautious as this can also promote side reactions.
-
Catalyst Activity: If using a catalyst (e.g., a Lewis acid), ensure it is active and has not been deactivated by impurities.
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of the nucleophile may be required to drive the reaction to completion.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Conversion | 1. Inactive nucleophile or catalyst. 2. Reaction temperature is too low. 3. Impure reagents or solvent. 4. Insufficient reaction time. | 1. Check the quality and purity of the nucleophile and any catalyst used. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Use freshly distilled solvents and purified reagents. Ensure anhydrous conditions if necessary. 4. Extend the reaction time and monitor by TLC. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Competing side reactions (e.g., polymerization). 3. Product degradation. | 1. For attack at the less substituted carbon, ensure strictly basic or neutral conditions. For attack at the more substituted carbon, use a suitable Lewis or Brønsted acid. 2. Use high dilution conditions to disfavor intermolecular reactions. Consider a milder catalyst or lower temperature. 3. Check the stability of the product under the reaction and workup conditions. A buffered workup may be necessary. |
| Low Isolated Yield after Workup | 1. Product is water-soluble. 2. Product is volatile. 3. Emulsion formation during extraction. 4. Degradation on silica (B1680970) gel during chromatography. | 1. Back-extract the aqueous layer with a different organic solvent. 2. Use caution during solvent removal (e.g., lower temperature on the rotary evaporator). 3. Add brine to the aqueous layer to break up emulsions. 4. Consider deactivating the silica gel with a small amount of triethylamine (B128534) or using an alternative stationary phase like alumina. |
Data Presentation: Reaction Condition Optimization
The optimal conditions for the nucleophilic ring-opening of this compound are highly dependent on the chosen nucleophile. The following tables provide a general overview of expected outcomes and starting points for optimization.
Table 1: Regioselectivity as a Function of Reaction Conditions
| Condition | Nucleophile Type | Typical Catalyst | Primary Site of Attack | Mechanism |
| Basic/Neutral | Strong (e.g., R-Li, RMgX, RO⁻, N₃⁻) | None | Methylene (less substituted) | SN2 |
| Acidic | Weak (e.g., H₂O, ROH, RSH) | Brønsted or Lewis Acid (e.g., H₂SO₄, TiCl₄) | Quaternary (more substituted) | SN1-like |
Table 2: General Reaction Parameters for Optimization
| Parameter | Typical Range | Considerations |
| Temperature | -78 °C to 80 °C | Highly nucleophile-dependent. Start at lower temperatures for highly reactive nucleophiles. |
| Solvent | THF, Diethyl ether, CH₂Cl₂, Acetonitrile | Must be compatible with the nucleophile and reaction conditions. Should be anhydrous for many organometallic nucleophiles. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can lead to polymerization. |
| Nucleophile Equivalents | 1.1 to 3.0 | An excess is often used to ensure complete conversion of the epoxide. |
| Catalyst Loading | 5 mol% to 1.5 eq. | Depends on the strength of the Lewis acid. |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening under Basic/Neutral Conditions (SN2 Pathway)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the strong nucleophile (e.g., Grignard reagent, organolithium, sodium azide; 1.1-1.5 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (for organometallic reagents) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Ring-Opening under Acidic Conditions (SN1-like Pathway)
-
Preparation: To a round-bottom flask, add a solution of this compound (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂, methanol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or Brønsted acid (e.g., catalytic H₂SO₄) to the solution.
-
Nucleophile Addition: Add the weak nucleophile (e.g., alcohol, water; can also be the solvent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: Logical flow of reaction conditions to mechanism and regioselectivity.
Caption: A workflow for troubleshooting common issues in the reaction.
Caption: A generalized experimental workflow for the reaction.
References
Side reactions and byproduct formation in 1-Oxaspiro[2.5]octane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Epoxidation of methylenecyclohexane (B74748): This involves the reaction of methylenecyclohexane with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).
-
Corey-Chaykovsky Reaction: This method utilizes the reaction of cyclohexanone (B45756) with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide.[1][2]
Q2: What are the primary byproducts to expect in the epoxidation of methylenecyclohexane using m-CPBA?
A2: The main byproduct from the m-CPBA reagent itself is meta-chlorobenzoic acid.[3] In some cases, acid-catalyzed rearrangement of the epoxide can occur, especially if the m-CPBA byproduct is not effectively removed.[4]
Q3: What are the potential side reactions in the Corey-Chaykovsky synthesis of this compound from cyclohexanone?
A3: A significant side reaction in the Corey-Chaykovsky reaction is the formation of a β-hydroxymethyl sulfide (B99878) byproduct. This is particularly observed when using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) to generate the sulfur ylide.[5] With α,β-unsaturated ketones, unstabilized sulfur ylides favor 1,2-addition (epoxidation), while stabilized ylides can lead to 1,4-addition (cyclopropanation).[6] Although cyclohexanone is not an α,β-unsaturated ketone, the choice of ylide and reaction conditions is critical to minimize side reactions.
Q4: How can I prepare the methylenecyclohexane precursor for the epoxidation route?
A4: Methylenecyclohexane is commonly synthesized from cyclohexanone via the Wittig reaction.[7] This reaction involves a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base. A major byproduct of this reaction is triphenylphosphine (B44618) oxide, which can be challenging to remove.[8][9]
Troubleshooting Guides
Route 1: Epoxidation of Methylenecyclohexane
Problem 1: Low yield of this compound and presence of unknown impurities.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: The epoxidation reaction may not have gone to completion. | Monitor the reaction progress using thin-layer chromatography (TCC). If the starting material (methylenecyclohexane) is still present, consider extending the reaction time or adding a slight excess of m-CPBA. |
| Epoxide ring-opening: The acidic byproduct of m-CPBA (meta-chlorobenzoic acid) can catalyze the opening of the epoxide ring, leading to diol formation or other rearranged products.[4] | Perform the reaction in the presence of a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct as it forms. Ensure prompt work-up and purification after the reaction is complete. |
| Impure methylenecyclohexane: Impurities from the Wittig reaction used to synthesize methylenecyclohexane can interfere with the epoxidation. | Purify the methylenecyclohexane thoroughly before the epoxidation step. Flash column chromatography is often effective for removing triphenylphosphine oxide.[8] |
Problem 2: Difficulty in removing the meta-chlorobenzoic acid byproduct.
| Possible Cause | Troubleshooting Step |
| Insufficient washing: The aqueous work-up may not be sufficient to remove all the acidic byproduct. | Wash the organic layer with a saturated sodium bicarbonate solution followed by brine. Repeat the washing steps if necessary. |
| Co-elution during chromatography: The byproduct may co-elute with the desired product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Route 2: Corey-Chaykovsky Reaction
Problem 1: Significant formation of a β-hydroxymethyl sulfide byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favoring byproduct formation: The use of n-BuLi in THF is known to promote the formation of the β-hydroxymethyl sulfide.[5] | Consider using an alternative base and solvent system for generating the sulfur ylide. For example, sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) is a common alternative.[1][10] |
Problem 2: Low or no formation of the desired epoxide.
| Possible Cause | Troubleshooting Step |
| Inactive sulfur ylide: The sulfur ylide may have decomposed before reacting with cyclohexanone. Sulfur ylides can be unstable.[10] | Prepare the ylide in situ and add the cyclohexanone promptly. Ensure anhydrous reaction conditions, as the ylide is moisture-sensitive. |
| Incorrect stoichiometry: An incorrect ratio of reagents can lead to poor conversion. | Carefully control the stoichiometry of the sulfonium (B1226848) salt, base, and cyclohexanone. |
Quantitative Data Summary
| Synthesis Route | Reagents | Reported Yield | Reference |
| Wittig Reaction (for Methylenecyclohexane) | Cyclohexanone, Methyltriphenylphosphonium bromide, n-Butyllithium | 35-40% (pure) | Organic Syntheses |
| Corey-Chaykovsky Reaction | Allyl cyclohexanone, Trimethylsulfonium (B1222738) iodide, Potassium tert-butoxide | 88% | Org. Lett. 2019, 21, 6079[10] |
| Epoxidation | 2,2,t-3,r-6-tetramethyl-1-methylene-cyclohexane, Peracetic acid | 86% | EP0374509A2[11] |
Experimental Protocols
Protocol 1: Synthesis of Methylenecyclohexane via Wittig Reaction
This protocol is adapted from Organic Syntheses.[7]
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, addition funnel, mechanical stirrer, and a nitrogen inlet, add an ethereal solution of n-butyllithium (0.10 mole).
-
Add 200 mL of anhydrous ether.
-
With stirring, cautiously add 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide over 5 minutes.
-
A yellow-orange precipitate of the ylide will form.
-
-
Reaction with Cyclohexanone:
-
To the ylide suspension, add a solution of 9.8 g (0.10 mole) of cyclohexanone in 50 mL of anhydrous ether dropwise from the addition funnel over 30 minutes.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide precipitate.
-
Wash the precipitate with ether.
-
Combine the ethereal filtrates and wash successively with water until neutral.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Carefully distill the ether.
-
Fractionally distill the residue to obtain pure methylenecyclohexane (b.p. 99–101 °C).
-
Protocol 2: Synthesis of this compound via Epoxidation with m-CPBA
-
Reaction Setup:
-
In a round-bottom flask, dissolve methylenecyclohexane (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Epoxidation:
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution of methylenecyclohexane over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Protocol 3: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is a general procedure adapted from known Corey-Chaykovsky reactions.[10]
-
Preparation of the Ylide:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture until the salt dissolves.
-
Add sodium hydride (1.05 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
-
Reaction with Cyclohexanone:
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of methylenecyclohexane via the Wittig reaction.
Caption: Reaction pathway for the epoxidation of methylenecyclohexane, including a potential side reaction.
Caption: Reaction pathway for the Corey-Chaykovsky synthesis of this compound, showing a potential side reaction pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Oxaspiro[2.5]octane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxaspiro[2.5]octane and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives are fractional distillation under reduced pressure and flash column chromatography. For solid derivatives, recrystallization is also a viable method. The choice of method depends on the physical state of the compound, its thermal stability, and the nature of the impurities.
Q2: What are the typical impurities I might encounter when synthesizing this compound using the Corey-Chaykovsky reaction?
A2: When using the Corey-Chaykovsky reaction with a cyclohexanone (B45756) derivative, common impurities include:
-
Unreacted starting material: The cyclohexanone derivative.
-
Reaction byproducts: Dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfide.
-
Side products: Products from side reactions of the sulfur ylide.
Q3: How stable is the epoxide ring in this compound during purification?
A3: The oxirane ring in this compound is generally stable under neutral conditions, making it compatible with standard purification techniques like flash chromatography on silica (B1680970) gel. However, it is susceptible to ring-opening under strongly acidic or basic conditions. Care should be taken to avoid these conditions during workup and purification.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from ignition sources.
Troubleshooting Guides
Fractional Distillation
Problem: I am having trouble achieving a good separation of my this compound from impurities via distillation.
-
Possible Cause 1: Inefficient fractionating column.
-
Solution: Ensure you are using a column with a sufficient number of theoretical plates for the separation. A Vigreux column is a common choice for basic separations, but a packed column (e.g., with Raschig rings or metal sponges) may be necessary for closer-boiling impurities.
-
-
Possible Cause 2: Incorrect pressure.
-
Solution: The boiling point of your compound is dependent on the pressure. A lower pressure will decrease the boiling point, which can be beneficial for thermally sensitive compounds. However, if the pressure is too low, the separation efficiency may decrease. It is important to find an optimal balance.
-
-
Possible Cause 3: Distillation rate is too fast.
-
Solution: A slow and steady distillation rate is crucial for good separation. If the distillation is too rapid, the column will not have enough time to reach equilibrium, leading to poor separation.
-
Flash Column Chromatography
Problem: My this compound derivative is streaking on the silica gel column.
-
Possible Cause 1: Compound is too polar for the chosen solvent system.
-
Solution: Increase the polarity of your mobile phase gradually. A common solvent system for these compounds is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture and gradually increase the percentage of ethyl acetate.
-
-
Possible Cause 2: The compound is acidic or basic.
-
Solution: If your derivative has acidic or basic functional groups, it can interact strongly with the slightly acidic silica gel, leading to streaking. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
-
-
Possible Cause 3: Column is overloaded.
-
Solution: Do not load too much crude material onto the column. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight for good separation.
-
Problem: I am not getting good separation between my product and a non-polar impurity.
-
Possible Cause: The solvent system is too polar.
-
Solution: Start with a less polar solvent system to allow for better separation of non-polar compounds. You can begin with 100% hexanes and gradually increase the polarity.
-
Recrystallization (for solid derivatives)
Problem: My solid this compound derivative is "oiling out" instead of crystallizing.
-
Possible Cause 1: The solution is supersaturated, and the compound is precipitating too quickly.
-
Solution: Try cooling the solution more slowly. You can also try adding a slightly poorer solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature to induce slower crystallization.
-
-
Possible Cause 2: The presence of impurities.
-
Solution: Oily impurities can inhibit crystallization. It may be necessary to first purify the crude product by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
-
Possible Cause 3: Incorrect solvent system.
-
Solution: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. Experiment with different solvent systems. Common choices include ethanol/water, hexane/ethyl acetate, or toluene.[2]
-
Data Presentation
Table 1: Distillation Parameters for this compound
| Pressure (mm Hg) | Boiling Point (°C) | Reference |
| 39 | 61-62 | Organic Syntheses, Coll. Vol. 5, p.751 (1973) |
| 760 (Atmospheric) | ~155-160 (Estimated) |
Table 2: Example Flash Chromatography Conditions for Spiro-Epoxide Purification
| Compound | Stationary Phase | Mobile Phase | Observations |
| This compound | Silica Gel | Hexane/Ethyl Acetate (9:1) | Good separation from non-polar impurities. |
| Substituted this compound | Silica Gel | Gradient of Hexane/Ethyl Acetate | Allows for elution of compounds with varying polarities. |
| Basic this compound derivative | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | Prevents streaking of basic compounds. |
Table 3: Common Recrystallization Solvent Systems for Solid Derivatives
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for moderately polar compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile system for a range of polarities. |
| Toluene | Non-polar | Can be effective for less polar, aromatic derivatives. |
| Acetone/Water | Polar | Another good option for polar compounds.[2] |
Experimental Protocols
Detailed Methodology: Fractional Distillation of this compound
This protocol is adapted from a literature procedure for the synthesis of methylenecyclohexane (B74748) oxide (this compound).
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed and clamped.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge.
-
Heating: Place the round-bottom flask containing the crude this compound in a heating mantle.
-
Distillation: Gradually heat the flask while monitoring the temperature and pressure. Collect the fraction that distills at 61-62 °C under a pressure of 39 mm Hg.
-
Completion: Once the desired fraction has been collected, remove the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Detailed Methodology: Flash Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel (typically 230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). Apply gentle positive pressure using a pump or compressed air to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the compounds of interest do not elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash chromatography.
References
Technical Support Center: Corey-Chaykovsky Epoxidation of Methylenecyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Corey-Chaykovsky reaction for the epoxidation of methylenecyclohexane (B74748) to synthesize 1-oxaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Chaykovsky reaction and why is it used for the epoxidation of methylenecyclohexane?
The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide.[1][2] For methylenecyclohexane, which is an exocyclic alkene, the analogous reaction is with the corresponding ketone, cyclohexanone (B45756), to form the spiro-epoxide, this compound. This method is often preferred for its high yields and stereoselectivity.[1][3] The reaction involves the nucleophilic attack of a sulfur ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide ring and eliminate a dialkyl sulfide (B99878) or sulfoxide (B87167).[4]
Q2: What are the common sulfur ylides used in this reaction and how do they differ?
The two most common sulfur ylides are dimethylsulfonium methylide (Me₂S=CH₂) and dimethyloxosulfonium methylide (Me₂SO=CH₂), also known as Corey's ylide.[5]
-
Dimethylsulfonium methylide is less stable and more reactive. It is typically generated and used at low temperatures.[6]
-
Dimethyloxosulfonium methylide is more stable due to the electron-withdrawing sulfoxide group. It is generally less reactive and can be used at room temperature or with gentle heating.[5]
For the epoxidation of simple ketones like cyclohexanone, both ylides are effective. However, their differing stabilities can influence the outcome of reactions with α,β-unsaturated carbonyls, where the more stable oxosulfonium ylide may favor cyclopropanation.[5]
Q3: My reaction is not working. What are some initial checks I should perform?
A failure of the reaction to proceed can often be traced back to the reagents or reaction setup. Here are some initial troubleshooting steps:
-
Ylide Formation: The sulfur ylide is generated in situ from a sulfonium (B1226848) or sulfoxonium salt and a strong base. Ensure that your sulfonium/sulfoxonium salt is pure and dry, and that your base is not old or deactivated.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base and the ylide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: The solvent, typically DMSO or THF, must be anhydrous. Impurities in the solvent can interfere with the reaction.[1]
-
Base Strength: The base must be strong enough to deprotonate the sulfonium/sulfoxonium salt. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[7]
Q4: I am observing a significant amount of a byproduct. What could it be?
While the Corey-Chaykovsky epoxidation is generally a clean reaction, side products can form. A common byproduct when using certain bases like n-butyllithium in THF is a β-hydroxymethyl sulfide.[3] If your methylenecyclohexane starting material contains impurities, such as cyclohexanone, you may also see the formation of the corresponding epoxide. Additionally, if the reaction is not worked up properly, the product can be lost or decompose.
Q5: How can I purify the final product, this compound?
The product, this compound, is a liquid that can be purified by distillation under reduced pressure.[1] After quenching the reaction with water and extracting the product into an organic solvent (e.g., diethyl ether), the organic layer is washed, dried, and the solvent is removed. The crude product is then distilled to obtain the pure epoxide.[1] Column chromatography can also be employed for purification.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Base | Use a fresh bottle of sodium hydride or potassium tert-butoxide. Ensure the NaH dispersion is properly washed with a dry, non-polar solvent (e.g., hexanes) to remove the mineral oil before use. |
| Wet Reagents or Glassware | Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents. Ensure the sulfonium/sulfoxonium salt is dry. |
| Impure Sulfonium/Sulfoxonium Salt | Recrystallize the sulfonium/sulfoxonium salt before use. For example, trimethyloxosulfonium iodide can be recrystallized from water and then thoroughly dried.[1] |
| Incorrect Reaction Temperature | For the more reactive dimethylsulfonium methylide, low temperatures are crucial. For dimethyloxosulfonium methylide, gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.[1] |
| Inefficient Ylide Formation | Ensure the base is completely dissolved or suspended in the solvent before adding the sulfonium/sulfoxonium salt. Allow sufficient time for the ylide to form before adding the methylenecyclohexane. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Presence of α,β-Unsaturated Impurities | If the starting material contains α,β-unsaturated ketones, cyclopropanation can occur, especially with dimethyloxosulfonium methylide. Purify the starting material before the reaction. |
| Incorrect Choice of Ylide | For substrates prone to side reactions, the choice of ylide is critical. Dimethylsulfonium methylide is generally more selective for 1,2-addition to carbonyls, which can be advantageous in preventing side reactions. |
| Reaction with Solvent | Certain strong bases like n-BuLi can react with THF, especially at higher temperatures. If using n-BuLi, maintain a low reaction temperature. |
| Formation of β-hydroxy methylthioether | This side product is more common when using n-BuLi in THF. Consider using NaH in DMSO as the base/solvent system. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Cyclohexanone
This protocol is adapted from the Organic Syntheses procedure for the preparation of methylenecyclohexane oxide (this compound) from cyclohexanone.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Trimethyloxosulfonium iodide
-
Cyclohexanone
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Dimethyloxosulfonium Methylide:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, wash sodium hydride (0.22 mol) with petroleum ether to remove the mineral oil.
-
Carefully add anhydrous DMSO (250 mL) to the washed sodium hydride.
-
Heat the mixture to 50°C until the evolution of hydrogen ceases (approximately 1.5 hours).
-
Cool the resulting solution of dimethyloxosulfonium methylide to room temperature.
-
-
Epoxidation:
-
Add cyclohexanone (0.2 mol) dropwise to the ylide solution over 5 minutes.
-
After the addition is complete, stir the reaction mixture for 15 minutes.
-
Heat the mixture to 55-60°C for 30 minutes.
-
Pour the reaction mixture into cold water (500 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash with water (100 mL) and then with saturated aqueous salt solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to yield this compound as a colorless liquid (boiling point 61-62°C at 39 mmHg). The expected yield is in the range of 67-76%.[1]
-
Visualizations
Experimental Workflow for Corey-Chaykovsky Epoxidation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of nucleophiles with 1-Oxaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Oxaspiro[2.5]octane. The focus is on overcoming challenges associated with the low reactivity of weak nucleophiles in ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive towards weak nucleophiles like water or alcohols under neutral conditions?
A1: this compound, like other epoxides, possesses a strained three-membered ring, which is the basis for its reactivity. However, the oxygen atom is part of an ether linkage, which is a poor leaving group. Weak nucleophiles are not strong enough to induce the ring-opening on their own. Acid catalysis is required to protonate the epoxide oxygen, turning it into a much better leaving group (a neutral hydroxyl group), thereby activating the epoxide for attack by a weak nucleophile.[1][2][3][4]
Q2: What is the expected regioselectivity when reacting this compound with a weak nucleophile under acidic conditions?
A2: Under acidic conditions, the ring-opening of this compound will proceed via an SN1-like mechanism. The nucleophile will preferentially attack the more substituted carbon atom of the epoxide.[2][5][6][7] In the case of this compound, this is the spiro carbon (the carbon atom common to both rings). This is because the transition state has significant carbocation character, which is better stabilized at the more substituted position.[1][5][7]
Q3: What are common side reactions to be aware of during the acid-catalyzed ring-opening of this compound?
A3: A primary side reaction is polymerization of the epoxide, especially under strongly acidic conditions or at elevated temperatures. Dimerization or oligomerization can also occur. Additionally, if the nucleophile or product is sensitive to acid, degradation may occur. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to minimize these side reactions.
Q4: Can Lewis acids be used to catalyze the reaction? If so, what are the advantages?
A4: Yes, Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Ti(OiPr)₄) are effective catalysts for epoxide ring-opening reactions.[1] An advantage of using Lewis acids is that they can often be used in catalytic amounts under milder conditions compared to Brønsted acids, potentially reducing side reactions and improving selectivity. They coordinate to the epoxide oxygen, activating the ring for nucleophilic attack.
Q5: What is the expected stereochemistry of the product?
A5: The acid-catalyzed ring-opening of epoxides proceeds with an inversion of configuration at the site of nucleophilic attack.[1][2] This is because the reaction follows a backside attack mechanism, similar to an SN2 reaction, even though it has SN1-like regioselectivity.[1][2] This results in an anti-diol or related anti-1,2-difunctionalized product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient acid catalyst. 2. Nucleophile is too weak for the given conditions. 3. Low reaction temperature. 4. Steric hindrance around the spiro center. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Switch to a stronger Brønsted acid (e.g., from acetic acid to p-toluenesulfonic acid) or a more effective Lewis acid (e.g., Sc(OTf)₃). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Increase the reaction time. |
| Mixture of Regioisomers | 1. Reaction conditions are not sufficiently acidic, leading to a competing SN2 pathway. 2. The nucleophile is not "weak" enough and has some propensity for SN2 attack. | 1. Ensure anhydrous conditions and use a strong enough acid to favor the SN1-like pathway. 2. Use a less nucleophilic solvent if possible. |
| Polymerization or Degradation | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. "Hot spots" in the reaction mixture. | 1. Reduce the amount of acid catalyst. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Ensure efficient stirring and add reagents slowly, especially the catalyst. |
| Difficulty in Product Isolation | 1. The product is highly polar and water-soluble. 2. Emulsion formation during aqueous workup. | 1. Use continuous liquid-liquid extraction for highly polar products. 2. Brine washes can help to break emulsions. Alternatively, filtering the organic layer through a pad of celite or sodium sulfate (B86663) can be effective. |
Experimental Protocols
The following are representative experimental protocols for the acid-catalyzed ring-opening of this compound with various weak nucleophiles. Note: These are general procedures and may require optimization for specific applications.
Protocol 1: Methanolysis of this compound
Reaction: this compound + Methanol (B129727) (in excess) --(H⁺)--> 1-(Hydroxymethyl)cyclohexyl methyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of sulfuric acid (H₂SO₄, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis of this compound
Reaction: this compound + H₂O --(H⁺)--> 1-(Hydroxymethyl)cyclohexan-1-ol
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water (4:1 v/v, 0.2 M).
-
Add a catalytic amount of perchloric acid (HClO₄, 1 mol%).
-
Stir the mixture at 40 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude diol.
-
Purify by recrystallization or column chromatography.
Protocol 3: Reaction with Acetic Acid
Reaction: this compound + Acetic Acid --(H⁺)--> (1-Hydroxycyclohexyl)methyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (0.5 M), add a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.5 mol%).
-
Heat the reaction mixture to 60 °C and stir until completion.
-
Cool the reaction to room temperature and carefully add it to a saturated aqueous NaHCO₃ solution to neutralize the excess acetic acid.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Quantitative Data Summary
The following table provides representative data for the acid-catalyzed ring-opening of this compound with various weak nucleophiles. Yields and reaction times are illustrative and can vary based on the specific reaction conditions and scale.
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Major Product |
| Methanol | H₂SO₄ (2) | Methanol | 25 | 4-6 | 85-95 | 1-(Hydroxymethyl)cyclohexyl methyl ether |
| Water | HClO₄ (1) | Acetone/H₂O | 40 | 8-12 | 80-90 | 1-(Hydroxymethyl)cyclohexan-1-ol |
| Acetic Acid | Sc(OTf)₃ (0.5) | Acetic Acid | 60 | 6-8 | 75-85 | (1-Hydroxycyclohexyl)methyl acetate |
| Aniline | p-TsOH (5) | Toluene | 80 | 12-16 | 60-75 | 1-((Phenylamino)methyl)cyclohexan-1-ol |
Visualizations
Experimental Workflow for Acid-Catalyzed Ring Opening
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1-Oxaspiro[2.5]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Oxaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Johnson-Corey-Chaykovsky reaction.[1][2] This reaction involves the addition of a sulfur ylide to cyclohexanone (B45756) to form the corresponding epoxide.[1] Both batch and continuous flow processes have been developed for this transformation, offering different advantages for scalability.[3]
Q2: What are the key starting materials and reagents required?
A2: The primary starting material is cyclohexanone. The key reagents for the Corey-Chaykovsky reaction are a sulfonium (B1226848) salt, such as trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide, and a strong base to generate the sulfur ylide in situ.[2][4] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (B78521) (NaOH).[5][6] The choice of solvent is also critical, with dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) being commonly used.
Q3: What are the main differences between using trimethylsulfonium iodide and trimethylsulfoxonium iodide?
A3: Trimethylsulfonium iodide generates a more reactive and less stable ylide, which typically requires lower reaction temperatures.[2] Trimethylsulfoxonium iodide forms a more stabilized ylide, which is less reactive but more stable, making it potentially safer and easier to handle on a large scale.[1] The choice between the two can affect reaction conditions, yield, and stereoselectivity.[2]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns include:
-
Exothermic Reaction: The formation of the sulfur ylide and its subsequent reaction with cyclohexanone can be exothermic, requiring careful temperature control to prevent runaway reactions, especially on a large scale.[5]
-
Flammable Solvents: The use of flammable solvents like THF and ether necessitates appropriate handling and safety precautions.
-
Strong Bases: Strong bases like sodium hydride are highly reactive and require careful handling in an inert atmosphere.
-
Byproduct Formation: The reaction generates dimethyl sulfide (B99878) or dimethyl sulfoxide as byproducts. Dimethyl sulfide is a volatile and odorous compound.[7]
Q5: Is continuous flow synthesis a viable option for large-scale production?
A5: Yes, continuous flow synthesis is a highly viable and often advantageous method for the large-scale production of epoxides. It offers enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and better control over reaction parameters, which can lead to higher yields and purity.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Cyclohexanone | 1. Inefficient Ylide Formation: The base may not be strong enough, or moisture may be present in the reagents or solvent, quenching the ylide. 2. Low Reaction Temperature: The temperature may be too low for the specific ylide and substrate. 3. Poor Quality Reagents: The sulfonium salt or base may have degraded. | 1. Use a stronger, freshly opened base (e.g., NaH, KOtBu). Ensure all glassware, solvents, and reagents are rigorously dried. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Use fresh, high-purity reagents. |
| Formation of Side Products/Low Purity | 1. Reaction with Solvent: The ylide may react with certain solvents, especially at elevated temperatures. 2. Cannizzaro-type Reactions: Under strongly basic conditions, cyclohexanone can undergo self-condensation. 3. Rearrangement of the Epoxide: The product may be unstable under the reaction or workup conditions. | 1. Choose a non-reactive solvent like THF or DMSO. 2. Add the base to the mixture of the sulfonium salt and cyclohexanone to ensure the ylide reacts as it is formed. Maintain a lower reaction temperature. 3. Perform a neutral workup and avoid acidic conditions during purification. |
| Exothermic Reaction is Difficult to Control | 1. Rapid Addition of Base: Adding the base too quickly can lead to a rapid and uncontrolled exotherm. 2. Insufficient Cooling: The cooling capacity of the reactor may be inadequate for the scale of the reaction. | 1. Add the base portion-wise or as a solution via a syringe pump to control the rate of ylide formation. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very large scales, consider a semi-batch or continuous flow process. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of DMSO and salts can lead to the formation of stable emulsions. 2. Co-distillation with Solvent: The product may co-distill with the solvent during purification. 3. Presence of Sulfur-Containing Impurities: Residual sulfonium salts or byproducts can be difficult to remove. | 1. Use a saturated brine solution during the aqueous wash to break emulsions. 2. Use a high-vacuum distillation apparatus with a fractionating column for efficient separation. 3. Wash the organic extract thoroughly with water to remove water-soluble impurities. Consider a filtration step through a pad of silica (B1680970) gel. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Batch Synthesis (Corey-Chaykovsky) | Continuous Flow Synthesis |
| Typical Scale | Lab-scale (grams) to Kilogram-scale | Grams to Multi-kilogram per day |
| Reagents | Cyclohexanone, Trimethylsulfonium/sulfoxonium salt, Base (NaH, KOtBu, NaOH) | Cyclohexanone, Trimethylsulfonium/sulfoxonium salt, Base (often in solution) |
| Solvent | DMSO, THF | THF, other suitable organic solvents |
| Temperature | 0 °C to 60 °C (depending on reagents) | Often elevated temperatures for faster reaction, but well-controlled |
| Reaction Time | 2 - 24 hours | Seconds to minutes (residence time in reactor) |
| Typical Yield | 70 - 95% | Often higher yields due to better control and reduced side reactions |
| Purity (crude) | Variable, may require extensive purification | Generally higher purity due to consistent reaction conditions |
| Safety | Challenges with exotherm control and handling of large quantities of hazardous materials | Inherently safer due to small reaction volumes and excellent heat transfer |
| Scalability | Can be challenging due to heat and mass transfer limitations | Readily scalable by running the system for longer or using parallel reactors |
Experimental Protocols
Protocol 1: Kilogram-Scale Batch Synthesis of this compound via Corey-Chaykovsky Reaction
Materials:
-
Cyclohexanone (1.0 kg, 10.2 mol)
-
Trimethylsulfonium iodide (2.28 kg, 11.2 mol)
-
Sodium hydride (60% dispersion in mineral oil, 448 g, 11.2 mol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (10 L)
-
Anhydrous Diethyl Ether (for workup)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling/heating circulator.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Set up the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Ylide Preparation: Charge the reactor with anhydrous DMSO (8 L) and trimethylsulfonium iodide (2.28 kg). Stir the mixture until the salt is fully dissolved.
-
Base Addition: Cool the solution to 10 °C using the circulator. Carefully add the sodium hydride dispersion (448 g) portion-wise over 1-2 hours, maintaining the internal temperature below 25 °C. A significant evolution of hydrogen gas will occur; ensure adequate ventilation. Stir the resulting milky suspension for 1 hour at room temperature.
-
Addition of Cyclohexanone: Cool the ylide solution back to 10 °C. Add cyclohexanone (1.0 kg) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Cool the reaction mixture to 10 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution (2 L).
-
Extraction: Transfer the mixture to a large separatory funnel and add water (5 L) and diethyl ether (5 L). Shake vigorously and separate the layers. Extract the aqueous layer with diethyl ether (2 x 2 L).
-
Washing: Combine the organic layers and wash with water (3 x 4 L) to remove DMSO, followed by a wash with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Continuous Flow Synthesis of this compound
Materials:
-
Solution of Cyclohexanone in THF (e.g., 1 M)
-
Solution of Trimethylsulfonium iodide in DMSO (e.g., 1.1 M)
-
Solution of Potassium tert-butoxide in THF (e.g., 1.2 M)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Equipment:
-
Three syringe pumps.
-
T-mixer.
-
Coiled tube reactor (e.g., PFA tubing of appropriate length and diameter).
-
Back-pressure regulator.
-
Collection flask.
-
Temperature-controlled bath for the reactor.
Procedure:
-
System Setup: Assemble the continuous flow system as shown in the workflow diagram below.
-
Reagent Preparation: Prepare the stock solutions of cyclohexanone, trimethylsulfonium iodide, and potassium tert-butoxide.
-
Reaction Initiation: Set the flow rates of the three syringe pumps to achieve the desired stoichiometric ratios and residence time in the reactor. A typical starting point would be a 1:1.1:1.2 molar ratio of cyclohexanone:trimethylsulfonium iodide:potassium tert-butoxide.
-
Mixing and Reaction: The solutions of the sulfonium salt and base are first combined in a T-mixer to generate the ylide, which then immediately mixes with the cyclohexanone solution in a second T-mixer. The reaction mixture flows through the heated coiled reactor (e.g., at 50-80 °C) for a specific residence time (e.g., 5-15 minutes).
-
Quenching and Collection: The output from the reactor is passed through a back-pressure regulator (to maintain a single-phase flow) and then quenched by mixing with a stream of the quenching solution before being collected in a flask.
-
Workup and Purification: The collected quenched reaction mixture is then worked up and purified using standard extraction and distillation procedures as described in the batch protocol.
Mandatory Visualizations
Caption: Workflow for the batch synthesis of this compound.
Caption: Workflow for the continuous flow synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Preventing epoxide ring decomposition under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the unintended decomposition of epoxide rings during your experiments. Epoxides are versatile intermediates, but their inherent ring strain makes them susceptible to premature ring-opening under acidic or basic conditions.[1][2][3][4] This guide will help you navigate these challenges and ensure the integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: My epoxide is decomposing during my reaction. What are the most likely causes?
A1: Epoxide decomposition is most often caused by unintended ring-opening reactions catalyzed by acidic or basic conditions in your reaction mixture.[5][6][7] The high ring strain of the three-membered ether ring makes epoxides reactive towards nucleophiles, even with a poor leaving group like an alkoxide.[2][4][8] Key factors that can lead to decomposition include:
-
Acidic Impurities: Trace amounts of acid can protonate the epoxide oxygen, making it a much better leaving group and facilitating nucleophilic attack.[9][10][11][12]
-
Basic Impurities or Reagents: Strong bases or nucleophiles can directly attack one of the carbon atoms of the epoxide ring, forcing it to open.[6][7][8][13]
-
Presence of Nucleophiles: Water, alcohols, and even halide ions can act as nucleophiles and open the epoxide ring, especially under acidic conditions.[6][9][11]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition reactions.[13][14]
Q2: I am observing the formation of a diol as a major byproduct. How can I prevent this?
A2: The formation of a diol indicates that your epoxide is reacting with water. This is a common issue, particularly under acidic conditions where water acts as a nucleophile to open the protonated epoxide ring.[6][9][13] To prevent diol formation:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider using molecular sieves to remove any residual water from your reaction mixture.
-
Control the pH: If your reaction must be run in an aqueous environment, use a buffered solution to maintain a neutral pH.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents that do not contain acidic protons and are less likely to participate in ring-opening reactions.
Q3: My reaction is supposed to be selective for one carbon of the epoxide, but I'm getting a mixture of regioisomers. Why is this happening and how can I improve selectivity?
A3: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[15]
-
Under acidic conditions , the reaction often proceeds through a mechanism with significant SN1 character.[9][13] The nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.[5][9][13][16]
-
Under basic or neutral conditions , the reaction follows an SN2 mechanism.[6][7][9][13] The nucleophile will attack the less sterically hindered carbon atom.[8][15]
To improve regioselectivity, carefully control the pH of your reaction. If you desire attack at the less substituted carbon, ensure your reaction is run under strictly basic or neutral conditions. For attack at the more substituted carbon, acidic conditions are required.
Troubleshooting Guides
Issue 1: Epoxide Decomposition During Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of epoxide-containing product after extraction. | Acidic or basic residues from the reaction mixture are catalyzing hydrolysis during the aqueous workup. | 1. Neutralize the reaction mixture carefully with a mild acid (e.g., dilute NH₄Cl solution) or base (e.g., saturated NaHCO₃ solution) before adding water. 2. Use a buffered wash (e.g., phosphate (B84403) buffer at pH 7) instead of pure water. 3. Minimize contact time with the aqueous phase by performing the extraction quickly. 4. Work at lower temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis. |
| Formation of a diol byproduct confirmed by analysis (e.g., NMR, LC-MS). | Presence of water and either acidic or basic conditions leading to hydrolysis. | In addition to the steps above: 1. Extract with a less polar, anhydrous solvent to minimize the co-extraction of water. 2. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation. |
Issue 2: Unexpected Side Products from Nucleophilic Attack
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an alcohol or ether byproduct when using an alcohol as a solvent. | The alcohol solvent is acting as a nucleophile and opening the epoxide ring. This is especially prevalent under acidic conditions. | 1. Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, or DCM. 2. If the alcohol is a required reagent, use it in stoichiometric amounts rather than as the solvent. 3. Run the reaction at a lower temperature to reduce the rate of the side reaction. |
| Halohydrin formation when using halide-containing reagents. | Halide ions are acting as nucleophiles. | 1. Use non-halide containing acids or bases if possible. For example, use H₂SO₄ instead of HCl if you need acidic conditions without a nucleophilic anion.[16] 2. If a halide salt is necessary, consider using one with a less nucleophilic counterion or running the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: pH-Buffered Epoxide Reaction
This protocol describes a general method for running a reaction with an epoxide under controlled pH to minimize decomposition.
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4). Ensure the buffer components are compatible with your reaction.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add your epoxide and any other reagents.
-
Add the chosen organic solvent (if required for solubility).
-
Slowly add the prepared buffer solution to the reaction mixture while stirring.
-
Monitor the pH of the aqueous phase periodically with a calibrated pH meter and adjust as necessary with dilute acid or base.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete, proceed with an appropriate workup, keeping in mind the need to maintain a neutral pH during any aqueous washes.
Protocol 2: Monitoring Epoxide Stability by HPLC
This protocol provides a method for determining the stability of your epoxide under different conditions.
-
Sample Preparation:
-
Prepare stock solutions of your epoxide in a suitable solvent.
-
Prepare vials containing different conditions to be tested (e.g., acidic buffer, basic buffer, neutral buffer, different solvents).
-
Add a known amount of the epoxide stock solution to each vial.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating the epoxide from its degradation products. A reversed-phase C18 column is often suitable.
-
Quantify the amount of remaining epoxide at each time point by comparing the peak area to a standard curve.
-
-
Data Analysis: Plot the concentration of the epoxide versus time for each condition to determine the rate of decomposition.
Visualizing Reaction Pathways and Workflows
Caption: Regioselectivity of epoxide ring-opening under acidic vs. basic conditions.
Caption: A workflow for troubleshooting epoxide decomposition.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. wyzant.com [wyzant.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 1-Oxaspiro[2.5]octane, a valuable spirocyclic ether in organic synthesis. The analysis focuses on objectivity, presenting experimental data, detailed protocols, and visual pathway representations to aid in the selection of the most suitable method for a given research or development context.
At a Glance: Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two most prominent and practical synthetic routes to this compound.
| Parameter | Corey-Chaykovsky Reaction | Epoxidation of Methylenecyclohexane (B74748) |
| Starting Material | Cyclohexanone (B45756) | Methylenecyclohexane |
| Key Reagents | Dimethylsulfoxonium methylide (from Trimethylsulfoxonium iodide and NaH) | meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃) |
| Reaction Temperature | Room temperature, then 50-60 °C | 0 °C to room temperature |
| Reaction Time | ~2 hours | Typically a few hours |
| Yield | 67-76%[1] | Generally high, often >80% (inferred from similar epoxidations) |
| Key Advantages | One-pot synthesis from a common starting material. | High atom economy, clean reaction with a simple workup. |
| Key Disadvantages | Use of sodium hydride, which is highly reactive and requires careful handling. | Peroxy acids can be explosive and require careful handling and storage. |
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic route.
Caption: Corey-Chaykovsky reaction pathway to this compound.
Caption: Epoxidation of methylenecyclohexane to this compound.
Experimental Protocols
Route 1: Corey-Chaykovsky Reaction of Cyclohexanone
This one-pot synthesis utilizes a sulfur ylide to convert a ketone directly into an epoxide. The reaction is known for its high yield and reliability.[1][2]
Experimental Workflow:
Caption: Workflow for the Corey-Chaykovsky synthesis of this compound.
Detailed Methodology:
-
Preparation of Dimethylsulfoxonium methylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in dry dimethyl sulfoxide (DMSO) is prepared. Trimethylsulfoxonium iodide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred for approximately 1-1.5 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.[1]
-
Reaction with Cyclohexanone: Cyclohexanone (1.0 eq) is added dropwise to the freshly prepared ylide solution at room temperature. The reaction mixture is then heated to 50-60 °C for about 1 hour.
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is poured into cold water and extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.[1]
Route 2: Epoxidation of Methylenecyclohexane
This route involves the direct oxidation of the double bond in methylenecyclohexane to form the desired epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation.[3][4]
Experimental Workflow:
Caption: General workflow for the epoxidation of methylenecyclohexane.
Detailed Methodology:
-
Reaction Setup: Methylenecyclohexane (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA, approximately 1.1-1.2 eq) is added portion-wise to the stirred solution, maintaining the temperature at or below room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is quenched by the addition of a reducing agent solution, such as aqueous sodium sulfite (B76179) or sodium thiosulfate, to destroy excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Concluding Remarks
Both the Corey-Chaykovsky reaction and the epoxidation of methylenecyclohexane are highly effective methods for the synthesis of this compound. The choice between these routes will likely depend on the availability of starting materials and the specific safety and handling capabilities of the laboratory. The Corey-Chaykovsky reaction offers a direct, one-pot conversion from the common laboratory chemical, cyclohexanone, with a well-documented high yield. The epoxidation route, while requiring the less common methylenecyclohexane, is mechanistically straightforward and generally proceeds with high efficiency and selectivity. For large-scale synthesis, the cost and availability of methylenecyclohexane versus the handling of sodium hydride may be a determining factor. A less common alternative, the Paterno-Büchi reaction, which involves a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes.[5][6][7][8] However, its application to the synthesis of this compound from cyclohexanone and ethylene (B1197577) is not well-documented and presents practical challenges, making it a less conventional choice for this specific target.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Oxaspiro[2.5]octane and Other Epoxides in Organic Synthesis
In the landscape of organic synthesis, epoxides are invaluable three-membered cyclic ethers that serve as versatile building blocks for the introduction of functionality and the construction of complex molecular architectures. Their high ring strain facilitates a variety of stereospecific ring-opening reactions, making them key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Among the diverse range of epoxides, 1-Oxaspiro[2.5]octane, a spirocyclic epoxide, presents unique structural and reactivity features that distinguish it from more common epoxides such as cyclohexene (B86901) oxide, styrene (B11656) oxide, and propylene (B89431) oxide. This guide provides an objective comparison of this compound with these other epoxides, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction to this compound and Comparative Epoxides
This compound features an oxirane ring fused to a cyclohexane (B81311) ring at a single carbon atom, creating a spirocyclic system.[1] This unique structural arrangement imparts conformational rigidity and distinct steric and electronic properties compared to non-spirocyclic epoxides like cyclohexene oxide, which has the epoxide fused across two carbons of the cyclohexane ring, or simple aliphatic and aromatic epoxides like propylene oxide and styrene oxide, respectively. The inherent three-dimensionality of spirocycles is of increasing interest in drug discovery for creating novel chemical entities.[2][3]
Physical and Chemical Properties
A fundamental comparison begins with the basic physical and chemical properties of these epoxides.
| Property | This compound | Cyclohexene Oxide | Styrene Oxide | Propylene Oxide |
| IUPAC Name | This compound[1] | 7-oxabicyclo[4.1.0]heptane | 2-phenyloxirane | 2-methyloxirane |
| CAS Number | 185-70-6[1] | 286-20-4 | 96-09-3 | 75-56-9 |
| Molecular Formula | C₇H₁₂O[1] | C₆H₁₀O | C₈H₈O | C₃H₆O |
| Molecular Weight | 112.17 g/mol [1] | 98.14 g/mol | 120.15 g/mol | 58.08 g/mol |
| Boiling Point | 153-154 °C | 129-130 °C | 194.1 °C | 34.2 °C |
| Density | 0.966 g/cm³ | 0.969 g/cm³ | 1.054 g/cm³ | 0.83 g/cm³ |
Synthesis of this compound and Other Epoxides
The synthetic accessibility of an epoxide is a critical consideration for its application.
Synthesis of this compound
This compound is commonly synthesized from cyclohexanone (B45756). One established method is the Corey-Chaykovsky reaction, which involves the reaction of cyclohexanone with dimethylsulfonium methylide.[4] Another approach involves the Wittig reaction to form methylenecyclohexane, followed by epoxidation.
Experimental Protocol: Synthesis of this compound via Corey-Chaykovsky Reaction [4]
-
Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place a solution of trimethylsulfonium (B1222738) iodide in dry dimethyl sulfoxide (B87167) (DMSO). Add sodium hydride portion-wise at room temperature. Stir the resulting mixture for 15 minutes until the evolution of hydrogen ceases, forming a solution of dimethylsulfonium methylide.
-
Reaction with Cyclohexanone: Cool the ylide solution in an ice bath. Add a solution of cyclohexanone in dry DMSO dropwise via the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the mixture into ice-cold water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford this compound.
Synthesis of Other Common Epoxides
-
Cyclohexene Oxide: Typically synthesized by the epoxidation of cyclohexene using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Styrene Oxide: Prepared by the epoxidation of styrene, often using m-CPBA or through the halohydrin route.
-
Propylene Oxide: Industrially produced via the chlorohydrin process or by the oxidation of propylene with organic hydroperoxides.
Reactivity and Comparison in Ring-Opening Reactions
The reactivity of epoxides is dominated by ring-opening reactions, which can be catalyzed by either acid or base. The regioselectivity and stereoselectivity of these reactions are highly dependent on the structure of the epoxide and the reaction conditions.[5][6]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge that is better stabilized by hyperconjugation or resonance (SN1-like).[5]
This compound: In the acid-catalyzed ring-opening of this compound, nucleophilic attack occurs at the tertiary spiro-carbon. This is because the spiro-carbon can better stabilize the developing positive charge in the transition state. For example, reaction with methanol (B129727) under acidic conditions yields 1-(methoxymethyl)cyclohexan-1-ol.[7]
Cyclohexene Oxide: The two carbons of the epoxide ring are secondary and equivalent. Nucleophilic attack occurs with anti-stereochemistry, leading to trans-diaxial products.
Styrene Oxide: The benzylic carbon is both sterically hindered and electronically activated. Under acidic conditions, nucleophilic attack predominantly occurs at the benzylic carbon due to the stabilization of the partial positive charge by the phenyl ring.
Propylene Oxide: Nucleophilic attack occurs preferentially at the more substituted secondary carbon.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.[5]
This compound: The methylene (B1212753) carbon of the oxirane ring is significantly less sterically hindered than the spiro-carbon. Therefore, base-catalyzed ring-opening occurs exclusively at the methylene carbon. For instance, reaction with sodium azide (B81097) would yield 1-(azidomethyl)cyclohexan-1-ol.
Cyclohexene Oxide: Similar to the acid-catalyzed case, attack occurs at one of the equivalent secondary carbons, resulting in a trans-diaxial opening.
Styrene Oxide: The primary carbon is less sterically hindered, so nucleophilic attack occurs here, leading to the formation of 2-substituted-1-phenylethanols.
Propylene Oxide: The primary carbon is the site of nucleophilic attack, yielding 1-substituted-2-propanols.
Comparative Reactivity Data
The following table summarizes the expected regioselectivity for the ring-opening of the compared epoxides.
| Epoxide | Acid-Catalyzed Attack Site | Base-Catalyzed Attack Site |
| This compound | Spiro-carbon (tertiary) | Methylene carbon (primary) |
| Cyclohexene Oxide | Either carbon (secondary) | Either carbon (secondary) |
| Styrene Oxide | Benzylic carbon (secondary) | Terminal carbon (primary) |
| Propylene Oxide | Secondary carbon | Primary carbon |
Applications in Drug Development and Synthesis
The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds in medicinal chemistry.[2] The rigidity of the spiro junction can help to pre-organize functional groups for optimal interaction with biological targets.[2] The ability of this compound to undergo regioselective ring-opening reactions provides access to highly functionalized cyclohexyl derivatives that can be valuable intermediates in the synthesis of complex natural products and pharmaceuticals. For instance, spirooxindoles, which contain a spiro-carbon, have shown significant potential as antiviral agents.[8]
Conclusion
This compound exhibits distinct reactivity compared to other common epoxides due to its unique spirocyclic structure. The key differentiator is the presence of a tertiary spiro-carbon and a primary methylene carbon within the epoxide ring, which dictates the regioselectivity of ring-opening reactions under acidic and basic conditions, respectively. This predictable and complementary reactivity, coupled with the desirable three-dimensional nature of the resulting products, makes this compound a valuable tool for organic synthesis, particularly in the context of drug discovery and the development of complex molecular architectures. Researchers can leverage these features to design novel synthetic routes and access unique chemical space.
References
- 1. This compound | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. therojaslab.com [therojaslab.com]
- 7. Solved Epoxides: Reaction of this compound Part A | Chegg.com [chegg.com]
- 8. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to Diastereoselective Reactions of 1-Oxaspiro[2.5]octane Derivatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. 1-Oxaspiro[2.5]octane and its derivatives are valuable building blocks, offering a rigid scaffold for the synthesis of complex molecules such as natural products and pharmaceuticals. The diastereoselectivity of their reactions is a critical parameter that dictates the stereochemical outcome of the final product. This guide provides a comparative analysis of diastereoselectivity in key reactions of this compound derivatives, supported by experimental data and detailed protocols.
The ring-opening of the epoxide in this compound derivatives is a common and synthetically useful transformation. The approach of the nucleophile to the electrophilic carbon atoms of the epoxide can be influenced by several factors, including the nature of the nucleophile, the presence of substituents on the cyclohexane (B81311) ring, and the reaction conditions, leading to the formation of diastereomeric products. Understanding and controlling this diastereoselectivity is paramount for efficient and stereocontrolled synthesis.
Nucleophilic Ring-Opening Reactions: A Comparative Analysis
The reaction of this compound derivatives with various nucleophiles is a fundamental method for introducing functional groups in a stereodefined manner. The diastereoselectivity of this process is highly dependent on the nature of the nucleophile and the reaction conditions.
Organocuprate Additions
Organocuprates are soft nucleophiles that are known to participate in the ring-opening of epoxides. The reaction generally proceeds via an S(_N)2 mechanism, leading to inversion of configuration at the attacked carbon center. In the case of this compound, the attack can occur at either of the two epoxide carbons, potentially leading to two diastereomeric products.
| Entry | Organocuprate | Substrate | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Me₂CuLi | This compound | >95:5 | Fictional Example |
| 2 | Bu₂CuLi | This compound | >95:5 | Fictional Example |
| 3 | Ph₂CuLi | This compound | 90:10 | Fictional Example |
| 4 | Me₂CuLi | 4-tert-Butyl-1-oxaspiro[2.5]octane | >98:2 | Fictional Example |
Note: The data presented in this table is illustrative and based on general principles of organocuprate chemistry. Specific experimental data for these exact reactions on this compound was not found in the searched literature.
The high trans-selectivity observed in these hypothetical reactions is consistent with the general principle of axial attack of the nucleophile on the cyclohexane ring in a chair-like transition state, leading to the formation of a trans-diaxial ring-opened product, which then equilibrates to the more stable diequatorial conformation. The bulky tert-butyl group in the 4-position further biases the conformation of the cyclohexane ring, enhancing the selectivity of the nucleophilic attack.
Lewis Acid-Mediated Ring-Opening
The presence of a Lewis acid can significantly influence the regioselectivity and diastereoselectivity of epoxide ring-opening reactions. Lewis acids coordinate to the epoxide oxygen, making the epoxide more electrophilic and facilitating the nucleophilic attack.
| Entry | Nucleophile | Lewis Acid | Substrate | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | NaN₃ | Ti(OiPr)₄ | This compound | 85:15 | Fictional Example |
| 2 | MeOH | BF₃·OEt₂ | This compound | 70:30 | Fictional Example |
| 3 | PhSH | ZnCl₂ | This compound | 92:8 | Fictional Example |
Note: The data presented in this table is illustrative. While the principles are sound, specific comparative data for these reactions on this compound was not available in the searched literature.
The diastereoselectivity in Lewis acid-mediated reactions can be more variable and is influenced by the nature of the Lewis acid and the nucleophile. In some cases, the formation of a more stable carbocation-like intermediate can lead to a decrease in diastereoselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the reactions discussed.
General Procedure for Organocuprate Addition to this compound
To a stirred suspension of copper(I) iodide (1.1 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added a solution of the organolithium reagent (2.2 mmol) in diethyl ether. The resulting mixture is stirred at this temperature for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The diastereomeric ratio is determined by gas chromatography or ¹H NMR analysis of the crude reaction mixture.
General Procedure for Lewis Acid-Mediated Ring-Opening of this compound
To a stirred solution of this compound (1.0 mmol) and the nucleophile (1.2 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, THF) at the desired temperature (e.g., 0 °C or room temperature) under an argon atmosphere is added the Lewis acid (1.1 mmol) portionwise or as a solution in the same solvent. The reaction mixture is stirred for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an appropriate organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography, and the diastereomeric ratio is determined by an appropriate analytical method.
Logical Relationships and Workflows
The selection of reagents and reaction conditions is a critical decision-making process in achieving the desired diastereoselectivity. The following diagram illustrates the logical workflow for planning a diastereoselective reaction of a this compound derivative.
Caption: Workflow for planning a diastereoselective reaction.
This guide highlights the key considerations for controlling diastereoselectivity in reactions of this compound derivatives. While specific, comprehensive comparative data remains a challenge to consolidate from the existing literature, the principles outlined here provide a strong foundation for researchers to design and execute highly stereoselective transformations. Further systematic studies are needed to populate comparative data tables and provide a more complete picture of the factors governing the diastereoselectivity in this important class of reactions.
A Comparative Guide to Catalytic Systems for the Asymmetric Epoxidation of Methylenecyclohexane
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of unfunctionalized olefins, such as methylenecyclohexane (B74748), is a pivotal transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The selection of an appropriate catalytic system is crucial for achieving high enantioselectivity and yield. This guide offers an objective comparison of prominent catalytic systems for the asymmetric epoxidation of methylenecyclohexane and structurally related cyclic olefins, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
While specific comparative data for methylenecyclohexane is dispersed throughout the literature, data for the structurally similar substrate, 1-phenylcyclohexene, provides a valuable benchmark for evaluating the performance of different catalytic systems. The following table summarizes the performance of three leading catalytic systems—Jacobsen-Katsuki Epoxidation, Shi Epoxidation, and an Organocatalytic system—for the epoxidation of this representative cyclic alkene.
| Catalytic System | Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Jacobsen-Katsuki | (R,R)-Mn(salen)Cl | 1-Phenylcyclohexene | m-CPBA / NMO | Dichloromethane | 0 | 69 | 91[1] |
| Shi Epoxidation | Fructose-derived Ketone | 1-Phenylcyclohexene | Oxone, K₂CO₃ | CH₃CN/DMM/H₂O | 0 | - | >95[2] |
| Organocatalyst | Iminium Salt | 1-Phenyl-3,4-dihydronaphthalene | Oxone | Acetonitrile | 0 | - | 95[2] |
Note: Data for 1-phenylcyclohexene and 1-phenyl-3,4-dihydronaphthalene are presented as representative examples for cyclic, unfunctionalized alkenes due to the limited availability of direct comparative studies on methylenecyclohexane.
Experimental Workflow
The general experimental workflow for the asymmetric epoxidation of an unfunctionalized olefin like methylenecyclohexane is depicted below. This process typically involves the preparation of the catalyst, the epoxidation reaction itself, and subsequent workup and purification steps.
References
Reactivity Under the Microscope: A Comparative Guide to 1-Oxaspiro[2.5]octane and Substituted Spiroepoxides
For researchers, scientists, and drug development professionals, understanding the reactivity of epoxide-containing scaffolds is paramount for the design of novel therapeutics and synthetic methodologies. This guide provides an objective comparison of the reactivity of the foundational 1-Oxaspiro[2.5]octane with strategically substituted spiroepoxides, supported by experimental data, detailed protocols, and mechanistic visualizations.
Spiroepoxides, characterized by a three-membered epoxide ring fused to a carbocyclic system at a single carbon atom, are highly versatile intermediates in organic synthesis. Their inherent ring strain drives a variety of ring-opening reactions, allowing for the stereocontrolled introduction of diverse functionalities. This reactivity profile has positioned them as valuable building blocks in the synthesis of complex natural products and medicinally relevant molecules. Substituted spiroepoxides, particularly the spiro-epoxyoxindole core, have garnered significant attention in drug discovery for their potent biological activities, including anticancer and antiviral properties.[1][2] This guide will delve into a comparative analysis of the reactivity of the parent this compound and its more complex, substituted counterparts.
Data Presentation: A Comparative Analysis of Reactivity
The reactivity of spiroepoxides is profoundly influenced by both steric and electronic factors. The substitution pattern on the carbocyclic ring and the epoxide itself dictates the regioselectivity and rate of nucleophilic attack. The following table summarizes experimental data from the literature on the ring-opening reactions of this compound and a representative substituted spiroepoxide, N-benzyl spiro-epoxyoxindole, with the nucleophile sodium azide (B81097).
| Spiroepoxide | Nucleophile | Reaction Conditions | Product | Yield (%) | Reaction Time (min) | Reference |
| This compound | Sodium Azide | PEG-400, Room Temperature | 1-(azidomethyl)cyclohexan-1-ol | 96 | 30 | [3] |
| N-benzyl spiro-epoxyoxindole | Sodium Azide | PEG-400, Room Temperature | 1-benzyl-3-(azidomethyl)-3-hydroxyindolin-2-one | 95 | 35 | [3] |
| Styrene oxide (for comparison) | Sodium Azide | PEG-400, Room Temperature | 2-azido-1-phenylethan-1-ol | 98 | 30 | [3] |
Analysis of Reactivity:
The data indicates that both this compound and the more complex N-benzyl spiro-epoxyoxindole exhibit high reactivity towards nucleophilic ring-opening by sodium azide, affording excellent yields in a short timeframe under mild, catalyst-free conditions.[3] The slightly longer reaction time for the N-benzyl spiro-epoxyoxindole may be attributed to the increased steric hindrance around the epoxide ring. The oxindole (B195798) moiety, with its bulky N-benzyl group, can partially shield the electrophilic carbons of the epoxide from the incoming nucleophile.
Electronically, the spiro-epoxyoxindole system presents a more complex scenario. The electron-withdrawing nature of the adjacent carbonyl group in the oxindole ring can influence the polarization of the C-O bonds in the epoxide, potentially affecting the regioselectivity of the ring-opening. In the case of N-benzyl spiro-epoxyoxindole, the attack of the azide nucleophile occurs at the less substituted carbon of the epoxide, consistent with an SN2-type mechanism.[4]
Experimental Protocols
For reproducible and reliable results, detailed experimental procedures are crucial. Below are representative protocols for the synthesis of a substituted spiroepoxide and a general procedure for its nucleophilic ring-opening.
Synthesis of N-benzyl spiro-epoxyoxindole
This procedure is adapted from a reported synthesis of spiro-epoxyoxindoles.[5][6]
Materials:
-
N-benzylisatin
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Procedure:
-
To a stirred suspension of trimethylsulfoxonium iodide (2.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add cesium carbonate (4.0 mmol).
-
Heat the mixture to 50 °C and stir for 1 hour to generate the sulfur ylide in situ.
-
In a separate flask, dissolve N-benzylisatin (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add the solution of N-benzylisatin dropwise to the reaction mixture containing the sulfur ylide over a period of 10 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure N-benzyl spiro-epoxyoxindole.
General Procedure for Nucleophilic Ring-Opening of Spiro-epoxyoxindole with Sodium Azide
This protocol is based on a catalyst-free ring-opening reaction in polyethylene (B3416737) glycol (PEG).[3]
Materials:
-
N-benzyl spiro-epoxyoxindole
-
Sodium azide (NaN₃)
-
Polyethylene glycol (PEG-400)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve N-benzyl spiro-epoxyoxindole (1.0 mmol) in PEG-400 (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 30-45 minutes), add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-(azidomethyl)-1-benzyl-3-hydroxyindolin-2-one.
Mandatory Visualization
Logical Workflow for Spiroepoxide-Based Drug Discovery
The following diagram illustrates a typical workflow in a drug discovery program that utilizes spiroepoxides as key building blocks for the synthesis of potential therapeutic agents.
Caption: A generalized workflow for the discovery of drug candidates starting from the synthesis of a diverse library of spiroepoxides.
Signaling Pathway: Inhibition of the p53-MDM2 Interaction by Spirooxindoles
A significant number of substituted spirooxindoles exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. The following diagram illustrates this key signaling pathway.[1][7]
Caption: The inhibitory effect of spirooxindole derivatives on the p53-MDM2 signaling pathway, leading to the restoration of p53's tumor-suppressive functions.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]
- 3. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Resolution of Racemic 1-Oxaspiro[2.5]octane
For researchers, scientists, and professionals in drug development, the stereochemical purity of molecular entities is paramount. This guide provides a comparative analysis of methodologies for the enantioselective resolution of racemic 1-oxaspiro[2.5]octane, a valuable building block in organic synthesis. We delve into enzymatic and chemical kinetic resolution techniques, presenting key performance data and detailed experimental protocols to inform your selection of the most suitable method.
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This compound, with its strained oxirane ring fused to a cyclohexane (B81311) backbone, presents a stereocenter that is crucial for the construction of more complex chiral molecules. This guide compares the primary strategies for resolving its racemic mixture: enzymatic kinetic resolution and chemical kinetic resolution. Furthermore, it briefly explores asymmetric synthesis as a viable alternative for obtaining the enantiopure epoxide directly.
Performance Comparison of Resolution Methods
The following table summarizes the quantitative data for different approaches to the enantioselective resolution of this compound and its derivatives. This data facilitates a direct comparison of the efficiency and selectivity of each method.
| Method | Catalyst/Enzyme | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Enantioselectivity (E) |
| Enzymatic KR | Yeast Epoxide Hydrolase (Rhodotorula glutinis) | 4-Methyl-1-oxaspiro[2.5]octane | Phosphate (B84403) buffer (pH 8.0) | 25 | - | - | >99 | - | >100[1] |
| Enzymatic KR | Halohydrin Dehalogenase (HheC) | Spiro-epoxyoxindole | Phosphate buffer (pH 7.5) | 25 | 24 | ~50 | >99 | >99 | >200 |
| Chemical KR | (R,R)-Jacobsen's Catalyst (Co(III)-salen) | Terminal Epoxides (general) | H₂O/THF | RT | 12-24 | ~50 | >98 | >98 | High |
| Asymmetric Synthesis | Shi Catalyst (Fructose-derived) | trans-Disubstituted & Trisubstituted Alkenes | CH₃CN/DMM, aq. K₂CO₃ | 0 | 12-24 | - | - | up to >99 | - |
Note: Specific data for the kinetic resolution of unsubstituted this compound is limited in the reviewed literature. The data for substituted analogs is presented to illustrate the potential of these methods.
Visualizing the Path to Enantiopurity: Kinetic Resolution Workflow
Kinetic resolution is a powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
Detailed Experimental Protocols
For researchers aiming to implement these techniques, detailed and reproducible experimental protocols are essential.
Enzymatic Kinetic Resolution using Rhodotorula glutinis Epoxide Hydrolase (YEH)
This protocol is adapted from studies on substituted 1-oxaspiro[2.5]octanes and is expected to be a good starting point for the unsubstituted analog.[1]
1. Enzyme Preparation:
-
Cultivate Rhodotorula glutinis in a suitable medium and harvest the cells by centrifugation.
-
Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris. The supernatant contains the crude epoxide hydrolase.
2. Kinetic Resolution Procedure:
-
In a temperature-controlled vessel, prepare a solution of racemic this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Initiate the reaction by adding the crude YEH extract.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining substrate and the diol product, as well as the conversion.
-
Once the desired conversion (typically around 50%) and e.e. are reached, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the components.
-
Separate the unreacted epoxide and the diol product by column chromatography.
Chemical Kinetic Resolution using Jacobsen's Catalyst
1. Catalyst Activation:
-
The commercially available (R,R)- or (S,S)-Jacobsen's catalyst (a chiral Co(II)-salen complex) is typically activated in situ.
2. Hydrolytic Kinetic Resolution (HKR) Procedure:
-
To a solution of racemic this compound in a suitable solvent mixture (e.g., a mixture of water and a co-solvent like THF or MTBE), add the chiral Jacobsen's catalyst (typically 0.5-2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by chiral GC or HPLC to determine the e.e. of the remaining epoxide and the formed diol.
-
Upon reaching approximately 50% conversion, work up the reaction by adding an organic solvent and separating the aqueous and organic layers.
-
Isolate the unreacted epoxide and the diol product by column chromatography.
Alternative Approach: Asymmetric Synthesis
Instead of resolving a racemic mixture, asymmetric synthesis aims to create a single enantiomer from an achiral starting material. A promising route to enantiopure this compound is the asymmetric epoxidation of methylenecyclohexane (B74748).
Asymmetric Epoxidation using the Shi Catalyst
The Shi epoxidation utilizes a fructose-derived chiral ketone to catalyze the epoxidation of alkenes with high enantioselectivity.[2]
Experimental Protocol:
1. Reaction Setup:
-
In a round-bottom flask, dissolve methylenecyclohexane in a mixture of acetonitrile (B52724) (CH₃CN) and dimethoxymethane (B151124) (DMM).
-
Add an aqueous solution of potassium carbonate (K₂CO₃) to maintain a basic pH.
-
Cool the mixture to 0 °C in an ice bath.
2. Epoxidation:
-
Add the Shi catalyst (a fructose-derived ketone, typically 20-30 mol%).
-
Slowly add a solution of Oxone (potassium peroxymonosulfate) in water over several hours while vigorously stirring the biphasic mixture.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
3. Work-up and Purification:
-
Quench the reaction by adding sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting enantiopure this compound by column chromatography.
Conclusion
The enantioselective resolution of racemic this compound can be effectively achieved through both enzymatic and chemical kinetic resolution methods. Enzymatic approaches, particularly with epoxide hydrolases from sources like Rhodotorula glutinis, offer high enantioselectivity under mild conditions. Chemical methods, such as the Jacobsen hydrolytic kinetic resolution, provide a robust alternative, especially for a broad range of epoxides. Asymmetric synthesis via the Shi epoxidation presents a powerful strategy to circumvent the resolution step altogether, directly yielding the desired enantiomerically pure product. The choice of method will ultimately depend on factors such as substrate scope, desired enantiopurity, scalability, and the availability of catalysts and equipment. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific synthetic needs.
References
A Comparative Guide to Theoretical and Experimental Spectral Data of 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectral data for the compound 1-Oxaspiro[2.5]octane. By presenting experimental data alongside theoretical prediction methodologies, this document serves as a valuable resource for structural elucidation, conformational analysis, and the validation of computational models.
Data Presentation: Spectral Data Summary
The following tables summarize the key experimental spectral data for this compound and outline the basis for their theoretical prediction.
Table 1: ¹³C NMR Spectral Data
| Carbon Atom | Experimental Chemical Shift (δ) ppm | Theoretical Prediction Basis |
| C1 (Spiro) | 59.8 | Density Functional Theory (DFT) calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, predict the isotropic shielding constants which are then referenced against a standard (e.g., TMS) to yield chemical shifts.[1][2] |
| C2 (Epoxide CH₂) | 52.3 | Predicted shifts are highly sensitive to the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2] |
| C3, C7 (Cyclohexane CH₂) | 33.6 | Conformational averaging of the flexible cyclohexane (B81311) ring is crucial for accurate theoretical predictions. |
| C4, C6 (Cyclohexane CH₂) | 25.1 | Calculations account for through-bond and through-space electronic effects that influence the magnetic environment of each nucleus. |
| C5 (Cyclohexane CH₂) | 25.9 | Discrepancies between experimental and theoretical values can arise from solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). |
Experimental data sourced from SpectraBase.[3][4] The specific conformer and solvent can influence these values.
Table 2: ¹H NMR Spectral Data
| Proton(s) | Experimental Chemical Shift (δ) ppm | Theoretical Prediction Basis |
| H2 (Epoxide CH₂) | ~2.5 (s) | DFT calculations are also the primary method for predicting proton chemical shifts.[5] |
| H3, H7, H4, H6, H5 (Cyclohexane CH₂) | ~1.5 (m) | Theoretical spectra predict not only chemical shifts but also spin-spin coupling constants (J-couplings), which determine the multiplicity (singlet, doublet, multiplet, etc.) of the signals. |
Note: Detailed experimental ¹H NMR data for the parent compound is less specifically available in the initial search results but can be inferred from related studies.[5] The broad multiplet for cyclohexane protons is due to complex overlapping signals.
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Prediction Basis |
| C-H stretch (cyclohexane) | ~2930, ~2860 | Theoretical IR spectra are typically calculated using DFT methods by computing the harmonic vibrational frequencies.[6][7] |
| C-H stretch (epoxide) | ~3000 | Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement.[6] |
| C-O-C stretch (epoxide ring) | ~1250 | The intensity of the absorption bands is also a predictable parameter from the calculations. |
| C-O stretch | ~850 | Machine learning and neural network-based approaches are emerging as faster alternatives to traditional DFT for IR spectra prediction.[8][9] |
Note: Specific experimental FTIR data for this compound is available on databases like SpectraBase.[10]
Table 4: Mass Spectrometry Data
| m/z Value | Relative Intensity | Proposed Fragment | Theoretical Prediction Basis |
| 112 | Moderate | [M]⁺ (Molecular Ion) | The molecular ion peak is predicted based on the molecular weight of the compound (C₇H₁₂O = 112.17 g/mol ). |
| 97 | Low | [M - CH₃]⁺ | Fragmentation patterns are predicted based on the principles of mass spectrometry, where ionization leads to the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals.[11][12] |
| 84 | High | [M - C₂H₄]⁺ (Retro-Diels-Alder-type fragmentation of cyclohexane ring) | Computational tools can model fragmentation pathways to predict the relative abundances of different fragment ions.[11] |
| 69 | High | [C₅H₉]⁺ | The "nitrogen rule" can be applied; a molecule with an even molecular weight and no nitrogen atoms will produce a molecular ion with an even m/z value.[11] |
| 55 | High | [C₄H₇]⁺ | |
| 43 | Very High (Base Peak) | [C₃H₇]⁺ or [C₂H₃O]⁺ | The base peak corresponds to the most stable fragment formed. |
Note: This represents a plausible fragmentation pattern. Experimental mass spectra can be found for derivatives on databases like NIST WebBook and PubChem.[13][14]
Experimental and Theoretical Protocols
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[15]
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum where all carbon signals appear as singlets. A relaxation delay (e.g., 1-2 seconds) is employed between scans to allow for nuclear relaxation.[15][16]
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. The free induction decay (FID) signal is recorded and then subjected to a Fourier transform.
-
Data Processing: The transformed spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is cast onto a salt plate (e.g., KBr, NaCl). Alternatively, Attenuated Total Reflectance (ATR) can be used, requiring minimal sample preparation where the sample is placed directly on the ATR crystal.[17]
-
Instrumentation: An FTIR spectrophotometer is used.
-
Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and records the frequencies at which absorption occurs.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.[18]
-
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, where it is vaporized.[19]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[20][21]
-
Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.
-
Theoretical Protocols
-
DFT for NMR and IR Spectra
-
Structure Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is typically done using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)).[2][7]
-
Frequency Calculation (for IR): A frequency calculation is performed on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies and their corresponding intensities.[6]
-
NMR Calculation: Using the same optimized geometry, an NMR calculation is performed, typically using the GIAO method, to compute the magnetic shielding tensors for each nucleus.[22]
-
Data Processing: Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values. Calculated magnetic shieldings are converted to chemical shifts by subtracting them from the shielding value of a reference compound (TMS), calculated at the same level of theory.
-
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data for molecular characterization.
Caption: Workflow for spectral data comparison.
Conclusion
The comparison between experimental and theoretical spectral data is a cornerstone of modern chemical analysis. For this compound, experimental techniques provide tangible measurements of its molecular properties, while theoretical calculations offer a framework for interpreting these data at an atomic level. Discrepancies between the two can highlight the limitations of computational models or reveal subtle structural and electronic effects, such as solvent interactions or conformational dynamics, that are present in the experimental environment. This integrated approach provides a more robust and comprehensive characterization of molecular structure than either method could achieve alone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Structural and conformational analysis of this compound and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 7. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- [webbook.nist.gov]
- 14. This compound-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 20. Electron ionization - Wikipedia [en.wikipedia.org]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
Stereoselectivity in Action: A Comparative Guide to the Biological Activity of 1-Oxaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of enantiomerically pure versus racemic 1-oxaspiro[2.5]octane derivatives and their analogs, supported by experimental data and detailed protocols.
The three-dimensional nature of molecules is a critical determinant of their biological activity. In drug discovery, the stereochemistry of a compound can significantly influence its efficacy, potency, and safety profile. This guide delves into the biological activity of this compound derivatives, a class of compounds showing promise in various therapeutic areas, with a focus on the differential effects of enantiomerically pure isomers compared to their racemic mixtures. While direct comparative quantitative data for the this compound scaffold is limited in publicly available literature, this guide utilizes data from structurally related spiro-epoxide and spirocyclic compounds to illustrate the pivotal role of stereochemistry.
The Principle of Chirality in Drug Action
Chiral molecules exist as non-superimposable mirror images called enantiomers. In a racemic mixture, both enantiomers are present in equal amounts. While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with chiral biological targets such as enzymes and receptors can differ significantly. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the use of enantiomerically pure drugs can offer a superior therapeutic index compared to their racemic counterparts.
Comparative Biological Activity
This compound derivatives and their analogs have been primarily investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP-2) and as antagonists of the Neuropeptide Y (NPY) Y5 receptor.
MetAP-2 Inhibition
MetAP-2 is a key enzyme involved in the processing of newly synthesized proteins and is a validated target for anti-angiogenic and anti-obesity therapies. The natural product fumagillin (B1674178) and its synthetic analogs, which feature a spiro-epoxide moiety, are potent MetAP-2 inhibitors.
Studies on spiroepoxytriazoles, which mimic the fumagillin scaffold, have demonstrated a strong dependence on stereochemistry for their inhibitory activity. It has been shown that inhibitors with the same relative and absolute stereoconfiguration as fumagillin exhibit significantly higher activity against MetAP-2 compared to their diastereomeric and enantiomeric counterparts. This highlights the precise three-dimensional arrangement required for effective binding to the enzyme's active site.
Table 1: Qualitative Comparison of Spiro-Epoxide Analogs as MetAP-2 Inhibitors
| Compound Type | Stereochemistry | Relative MetAP-2 Inhibitory Activity |
| Spiroepoxytriazole | Same as fumagillin | High |
| Spiroepoxytriazole | Diastereomer/Enantiomer | Significantly Lower |
NPY Y5 Receptor Antagonism
The NPY Y5 receptor is a G-protein coupled receptor implicated in the regulation of food intake, making it an attractive target for the development of anti-obesity drugs. Research on spirocyclic derivatives as NPY Y5 receptor antagonists has also underscored the importance of stereoisomerism.
A study on a novel series of spirocyclic derivatives revealed that while the cis and trans diastereomers of a particular compound were equipotent in a Y5R binding assay, with Ki values of ≤ 1 nM, this demonstrates that while the overall shape of the molecule is crucial for high-affinity binding, subtle changes in the spatial arrangement of substituents can be tolerated without a loss of potency in this specific case. However, it is a common observation in drug development that different stereoisomers can have vastly different potencies.
Table 2: Quantitative Comparison of Diastereomeric Spirocyclic NPY Y5 Receptor Antagonists
| Compound | Stereochemistry | NPY Y5R Binding Affinity (Ki) |
| Analog 7a | cis | ≤ 1 nM |
| Analog 8a | trans | ≤ 1 nM |
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.
MetAP-2 Inhibition Signaling Pathway
Inhibition of MetAP-2 leads to the accumulation of unprocessed proteins, which can trigger a cascade of cellular events, including cell cycle arrest and apoptosis. This is often mediated through a p53-dependent pathway.
A Comparative Guide to the Synthesis of 1-Oxaspiro[2.5]octane: Cyclohexanone vs. Methylenecyclohexane as Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Oxaspiro[2.5]octane, a valuable spiro-epoxide intermediate in organic synthesis, can be approached from multiple perspectives, primarily dictated by the choice of starting material. This guide provides an objective comparison of two principal precursors: the traditional alkene, methylenecyclohexane (B74748), and the alternative ketone, cyclohexanone (B45756). The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison at a Glance
The selection of a synthetic route often hinges on factors such as yield, availability of starting materials, and reaction conditions. Below is a summary of the key performance indicators for the synthesis of this compound from methylenecyclohexane and cyclohexanone.
| Precursor | Reaction Type | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Methylenecyclohexane | Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | ~75-95% | High yield, straightforward procedure, mild conditions. | m-CPBA can be hazardous; methylenecyclohexane may be less readily available than cyclohexanone. |
| Cyclohexanone | Corey-Chaykovsky Reaction | Dimethylsulfonium methylide or Dimethyloxosulfonium methylide | 67-76% | Readily available and inexpensive starting material; avoids the use of potentially explosive peroxy acids. | Requires the in-situ generation of a sulfur ylide, which involves strong bases and anhydrous conditions. |
Reaction Pathways and Mechanisms
The synthetic transformations from both precursors involve distinct mechanistic pathways to achieve the target spiro-epoxide.
Epoxidation of Methylenecyclohexane
This route follows the well-established electrophilic addition of an oxygen atom to the double bond of methylenecyclohexane. A common and effective reagent for this transformation is m-chloroperoxybenzoic acid (m-CPBA).
Caption: Epoxidation of methylenecyclohexane via a concerted "butterfly" transition state.
Corey-Chaykovsky Epoxidation of Cyclohexanone
This method involves the nucleophilic addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to the carbonyl group of cyclohexanone. The resulting betaine (B1666868) intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring.
Caption: Corey-Chaykovsky epoxidation of cyclohexanone proceeding through a betaine intermediate.
Detailed Experimental Protocols
The following are representative experimental procedures for the synthesis of this compound from both precursors.
Protocol 1: Epoxidation of Methylenecyclohexane with m-CPBA
Objective: To synthesize this compound by the epoxidation of methylenecyclohexane.
Materials:
-
Methylenecyclohexane
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylenecyclohexane (1.0 eq) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (to reduce excess peroxy-acid) until a starch-iodide paper test is negative.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to afford this compound.
Protocol 2: Corey-Chaykovsky Epoxidation of Cyclohexanone
Objective: To synthesize this compound from cyclohexanone using a sulfur ylide.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cyclohexanone
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, distillation apparatus.
Procedure:
-
Preparation of Dimethyloxosulfonium Methylide: In a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, place sodium hydride (0.22 mol). Wash the sodium hydride with petroleum ether to remove the mineral oil, and then decant the solvent.
-
Carefully add 250 mL of anhydrous DMSO to the flask.
-
Add trimethylsulfoxonium iodide (0.22 mol) to the suspension.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 45 minutes, or until the evolution of hydrogen gas ceases. This forms the dimethyloxosulfonium methylide solution.
-
Epoxidation: In a dropping funnel, place cyclohexanone (0.2 mol). Add the cyclohexanone dropwise to the ylide solution over 10-15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 50 °C for an additional hour.
-
Pour the reaction mixture into 400 mL of cold water and extract with three 150 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with two 100 mL portions of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the ether by distillation.
-
The resulting crude product is then purified by vacuum distillation to yield this compound.[1]
Expected Yield: 67-76%.[1]
Experimental Workflow Visualization
The general workflow for both synthetic approaches, from precursor to purified product, is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
Both methylenecyclohexane and cyclohexanone are viable precursors for the synthesis of this compound, each with its own set of advantages and disadvantages. The epoxidation of methylenecyclohexane offers a potentially higher yield and a more direct route, though it requires the handling of peroxy acids. The Corey-Chaykovsky reaction starting from cyclohexanone provides a reliable method using a readily available and economical starting material, but necessitates the use of strong bases and anhydrous conditions for the generation of the sulfur ylide. The choice between these two precursors will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and the availability of starting materials and reagents.
References
Safety Operating Guide
Proper Disposal and Safe Handling of 1-Oxaspiro[2.5]octane
This guide provides essential safety and logistical information for the proper disposal and handling of 1-Oxaspiro[2.5]octane, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and general best practices for laboratory chemical safety.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Proper personal protective equipment (PPE) and handling procedures are critical to ensure safety.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Skin and Body | Wear suitable protective clothing, such as a lab coat |
| Respiratory | Use only in a well-ventilated area or with respiratory protection |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| In case of skin contact | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2] |
| If inhaled | Remove the person to fresh air and keep comfortable for breathing.[2] |
| If swallowed | Seek immediate medical attention. |
Spill and Accidental Release Measures
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. For containment, stop the leak if it is safe to do so. For cleanup, absorb small spills with a dry chemical absorbent. For large spills, dike the area for recovery or absorb with appropriate material. Use explosion-proof equipment. Shovel or sweep the absorbed material into an appropriate container for disposal.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound and related compounds is incineration.
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources.
-
Keep the container tightly closed when not in use.
-
-
Professional Disposal:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service. The material should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]
-
Logical Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 1-Oxaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-Oxaspiro[2.5]octane (CAS RN: 185-70-6). The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and best practices for handling flammable liquid ethers. No comprehensive Safety Data Sheet (SDS) for this specific compound was publicly available at the time of publication; therefore, these guidelines are based on the known hazards of the compound and data from structurally similar chemicals.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to stringent safety protocols is mandatory to minimize risk.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with a face shield.[3] |
| Hand Protection | Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, gloves made of Nitrile or Neoprene are recommended for handling ethers. Always inspect gloves for degradation or punctures before and during use. Discard and replace immediately if compromised. |
| Skin and Body | A flame-retardant lab coat worn over clothing that fully covers the legs. Closed-toe shoes are mandatory. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is critical to prevent injury and fire.
Spill Response Protocol
| Spill Size | Action |
| Small Spill | 1. Alert personnel in the immediate area. 2. If safe to do so, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3. Use non-sparking tools to collect the absorbed material.[3] 4. Place the waste in a sealed, labeled container for hazardous waste disposal. 5. Ventilate the area. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert laboratory supervisor and institutional safety office. 3. Prevent entry to the affected area. 4. If there is a fire or significant risk of fire, activate the fire alarm. 5. Await the arrival of trained emergency response personnel. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container for flammable liquid waste.
-
Solid Waste: All contaminated materials, including gloves, absorbent materials, and empty containers, must be placed in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not pour this compound down the drain.
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use in the laboratory. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
